Technical Documentation Center

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. Designed for researchers, med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key procedural choices. The synthesis is approached via a robust two-step sequence involving a sulfonamide formation followed by a Knoevenagel-Doebner condensation. Subsequent characterization is detailed through a multi-technique workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal confirmation of structure and purity. This guide serves as a self-validating system, embedding scientific integrity and practical expertise into each protocol.

Introduction and Significance

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, with a molecular formula of C₁₇H₁₅NO₄S and a molecular weight of 329.37 g/mol , is a compound of interest in medicinal chemistry and materials science.[1] Its structure incorporates three key pharmacophores: a flexible indoline moiety, a rigidifying arylsulfonamide linker, and an α,β-unsaturated carboxylic acid (acrylic acid). The arylsulfonamide group is a cornerstone in drug design, present in a wide array of therapeutic agents.[2][3] Indoline scaffolds are also prevalent in biologically active molecules, recognized for their interaction with various biological targets.[4][5] The acrylic acid portion offers a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions.

The rational synthesis and rigorous characterization of such molecules are paramount for their application in drug discovery programs, where structural integrity and purity directly impact biological data and subsequent development.[6][7] This guide provides an authoritative and reproducible pathway to obtain and validate this specific chemical entity.

Synthetic Methodology

The synthesis of the target compound is efficiently achieved through a two-step process. The overall workflow begins with the coupling of indoline to a functionalized sulfonyl chloride, followed by the formation of the acrylic acid moiety.

Synthesis_Workflow cluster_step2 Step 2: Knoevenagel-Doebner Condensation Indoline Indoline Intermediate 4-(Indolin-1-ylsulfonyl)benzaldehyde Indoline->Intermediate Pyridine, DCM, 0°C to RT SulfonylChloride 4-Formylbenzene-1-sulfonyl chloride SulfonylChloride->Intermediate MalonicAcid Malonic Acid FinalProduct 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Intermediate->FinalProduct Piperidine, Pyridine, Reflux MalonicAcid->FinalProduct

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 4-(Indolin-1-ylsulfonyl)benzaldehyde

This initial step involves the formation of a stable sulfonamide bond through the reaction of indoline with 4-formylbenzene-1-sulfonyl chloride.

Protocol 1: Sulfonamide Formation

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve indoline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.5 eq.) to the solution dropwise.

  • Sulfonyl Chloride Addition: Dissolve 4-formylbenzene-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure intermediate, 4-(indolin-1-ylsulfonyl)benzaldehyde.

Scientist's Note (Expertise & Experience): The use of pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst. Conducting the initial addition at 0 °C is critical to control the exothermicity of the reaction and prevent potential side reactions. The acidic and basic washes during work-up are essential to remove unreacted pyridine and other water-soluble impurities.

Step 2: Synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

The final step employs the Knoevenagel-Doebner condensation, a classic and reliable method for C-C bond formation to create α,β-unsaturated acids from aldehydes.[8][9]

Protocol 2: Knoevenagel-Doebner Condensation

  • Reagent Setup: To a solution of 4-(indolin-1-ylsulfonyl)benzaldehyde (1.0 eq.) in pyridine, add malonic acid (1.5 eq.) and piperidine (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 115 °C) for 3-5 hours. The reaction typically involves a color change.

  • Monitoring: Monitor the reaction for the consumption of the aldehyde starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water or an ice/water mixture.

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This will cause the desired acrylic acid product to precipitate.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove residual pyridine and other salts. Dry the product in a vacuum oven.

  • Recrystallization (Optional): For enhanced purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Scientist's Note (Trustworthiness): This protocol is self-validating. The Doebner modification of the Knoevenagel condensation uses a base (piperidine) to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde. The subsequent dehydration and heat-induced decarboxylation of the malonic acid-derived intermediate is a highly favorable process that drives the reaction to completion, typically resulting in the thermodynamically more stable (E)-isomer.[10][11] The precipitation upon acidification is a robust method for isolating the carboxylic acid product from the basic reaction medium.

Characterization and Data Analysis

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid.

Caption: Workflow for analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR) NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic signals include two doublets in the vinyl region (6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of trans-alkene protons. Aromatic protons will appear in the 7-8.5 ppm range, while the indoline aliphatic protons (-CH₂CH₂-) will be visible as triplets in the upfield region (3.0-4.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).[3][12][13]

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Diagnostic peaks include the carboxylic acid carbonyl carbon (~167 ppm), the sulfonyl-substituted aromatic carbon, and other sp² and sp³ hybridized carbons.[3][14]

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~12.51H, broad singlet (COOH)
~8.0-7.5Aromatic protons (m)
~7.61H, doublet, J ≈ 16 Hz (Ar-CH=)
~6.61H, doublet, J ≈ 16 Hz (=CH-COOH)
~7.4-6.9Indoline aromatic protons (m)
~4.22H, triplet (N-CH₂)
~3.12H, triplet (N-CH₂-CH₂)

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR analysis is used to identify key functional groups. The sample can be analyzed as a solid (e.g., using an ATR accessory).

FTIR Peak Assignments
Wavenumber (cm⁻¹) Vibrational Mode
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1685C=O stretch (Conjugated Acid)
~1625C=C stretch (Alkene)
~1350 & ~1160Asymmetric & Symmetric S=O stretch (Sulfonamide)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch

Scientist's Note (Authoritative Grounding): The characteristic C=O stretch for an α,β-unsaturated carboxylic acid is typically observed around 1700-1680 cm⁻¹.[15] The two strong absorption bands for the sulfonyl group (S=O) are highly diagnostic for the sulfonamide linkage.[16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Expected Mass: The calculated monoisotopic mass is 329.07 g/mol .

  • Expected Ions: In positive ion mode (ESI+), the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 330.08. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 328.06 is expected.

  • Fragmentation: A characteristic fragmentation pathway for arylsulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 Da.[2][17] This would result in a fragment ion of [M+H-SO₂]⁺ at m/z 266.08.

Chromatographic Analysis (HPLC)

HPLC is the standard for determining the purity of the final compound. A reversed-phase method is most appropriate.

Protocol 3: HPLC Purity Assessment

  • System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A typical gradient would be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm and a higher wavelength corresponding to the compound's absorbance maximum (likely >250 nm).[18][19]

  • Sample Prep: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.22 µm syringe filter before injection.[20]

Scientist's Note (Trustworthiness): The use of formic acid in the mobile phase helps to ensure the carboxylic acid is protonated, leading to sharper, more symmetrical peaks and reproducible retention times.[20] A DAD allows for the assessment of peak purity by comparing spectra across the entire peak. A purity level of ≥95% is generally considered acceptable for compounds intended for biological screening.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for the target compound.

Property Value Source
Molecular Formula C₁₇H₁₅NO₄S[1]
Molecular Weight 329.37 g/mol [1]
CAS Number 379729-42-7[1][21]
Topological Polar Surface Area (TPSA) 74.68 Ų[1]
Predicted LogP 2.5358[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. The two-step synthetic route, leveraging a sulfonamide formation and a Knoevenagel-Doebner condensation, is efficient and utilizes well-established chemical transformations. The comprehensive characterization workflow, employing NMR, FTIR, MS, and HPLC, provides a rigorous framework for confirming the structural identity and ensuring the high purity of the final product. By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently synthesize and validate this valuable chemical scaffold for applications in drug discovery and beyond.

References

  • An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. Benchchem.
  • Dry Media Reaction Procedure for Synthesis of α,β-Unsaturated Acids, α-Cyanoacrylonitriles and α-Cyanoacrylates via Knoevenagel Condensation Using NaHSO 4 ·SiO 2 C
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Acrylic Acid Derivatives of Group 8 Metal Carbonyls: A Structural and Kinetic Study.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. ChemScene.
  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer.
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.
  • Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides.
  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
  • A Concise Synthesis of N‐(1,3‐Thiazol‐2‐yl) Indoline‐5‐Sulfonic Acids and Sulfonyl Chlorides. Taylor & Francis.
  • Determination and quantification of acrylic acid deriv
  • Synthesis and biological activities of some indoline derivatives.
  • ACG Publications.
  • Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal P
  • Indoline-1-sulfonyl chloride. AiFChem.
  • UV-Vis Spectrum of Acrylic Acid. SIELC Technologies.
  • 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID. NextSDS.
  • Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis.
  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection.
  • (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)(940-61-4) 1 H NMR. ChemicalBook.
  • Technical Support Center: 3-Indoleacrylic Acid HPLC Analysis. Benchchem.
  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed.
  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. AiFChem.
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • trans-Indole-3-acrylic Acid Product Inform
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Compound 530185: 3-(4-Isopropyl-phenyl)-acrylic acid.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Adam Mickiewicz University.
  • 1 H NMR spectra of (a) pure acrylic acid[11] and containing (b) 3 mol%... ResearchGate.

  • Polyfunctionalized N-Arylsulfonyl Indoles: Identification of (E)-N-Hydroxy-3-{3-[(5-(3-(piperidin-1-yl)propoxy]-1H-indol-1-yl)sulfonyl]phenyl}acrylamide (MTP150) for the Epigenetic-based Therapy of Parkinson's Disease. MDPI.
  • Hplc Determination of Free Acrylic Acid and Monomers in Polyacryl
  • 3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID. ChemicalBook.
  • 3-(1-benzenesulfonyl-1h-indol-5-yl)-acrylic acid. PubChemLite.

Sources

Exploratory

Structural and Pharmacological Profiling of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS 379729-42-7)

An In-Depth Technical Guide on a Privileged Scaffold in Targeted Therapeutics Executive Summary & Scaffold Rationale In modern medicinal chemistry, the discovery of multi-target privileged scaffolds is critical for accel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on a Privileged Scaffold in Targeted Therapeutics

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the discovery of multi-target privileged scaffolds is critical for accelerating drug development. CAS 379729-42-7 , chemically designated as (E)-3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid, represents a highly versatile molecular architecture.

By fusing an indoline heterocycle, a sulfonamide linker, and a cinnamic acid moiety, this molecule integrates multiple pharmacophoric elements capable of engaging diverse biological targets. Sulfonamide-based compounds exhibit a remarkably broad range of biological activities, heavily utilized in enzyme inhibition and receptor modulation (1)[1]. Concurrently, cinnamic acid derivatives are well-documented for their anti-inflammatory, neuroprotective, and targeted anticancer properties (2)[2]. The strategic placement of the acrylic acid group provides an essential hydrogen-bond acceptor/donor pair, while the bulky indolin-1-ylsulfonyl tail occupies hydrophobic specificity pockets in target proteins.

Physicochemical Profiling

The foundational viability of any screening hit relies on its physicochemical parameters. The quantitative data for CAS 379729-42-7 (3)[3] perfectly aligns with Lipinski’s Rule of Five, establishing it as an ideal candidate for oral bioavailability and intracellular target engagement.

ParameterValuePharmacological Causality / Relevance
Molecular Formula C₁₇H₁₅NO₄SDefines the indoline-sulfonamide-cinnamic acid hybrid.
Molecular Weight 329.37 g/mol < 500 Da; minimizes steric hindrance, favors oral absorption.
LogP 2.53Optimal lipophilicity (1 < LogP < 3); balances aqueous solubility and membrane permeability.
TPSA 74.68 Ų< 140 Ų; ensures favorable cell permeability and potential intracellular target engagement.
H-Bond Donors 1Complies with Lipinski's rules (≤ 5); reduces desolvation penalty upon binding.
H-Bond Acceptors 3Complies with Lipinski's rules (≤ 10); facilitates target anchoring.
Rotatable Bonds 4Moderate flexibility; allows adaptive binding without excessive entropic loss.

Mechanistic Target Engagement

Aldose Reductase (AKR1B1) Inhibition

The polyol pathway is heavily implicated in the pathogenesis of diabetic complications (e.g., neuropathy, retinopathy). Aldose reductase (ALR2/AKR1B1) inhibition represents a promising therapeutic approach for diabetes mellitus (4)[4].

Causality of Binding: The carboxylic acid of CAS 379729-42-7 acts as a classic anion-binding anchor, coordinating tightly with the catalytic Tyr48 and His110 residues of ALR2. Simultaneously, the indoline ring extends into the highly lipophilic specificity pocket, ensuring target selectivity over the closely related aldehyde reductase (ALR1), thereby minimizing off-target toxicity.

Pathway Glucose Glucose ALR2 Aldose Reductase (AKR1B1) Glucose->ALR2 NADPH Sorbitol Sorbitol ALR2->Sorbitol NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Fructose Fructose SDH->Fructose NADH Inhibitor CAS 379729-42-7 (Inhibitor) Inhibitor->ALR2 Blocks

Figure 1: Polyol pathway and targeted inhibition of AKR1B1 by CAS 379729-42-7.

STAT3 Transcription Factor Modulation

Aberrant STAT3 activity promotes cancer cell growth, survival, and tumor angiogenesis. Sulfonamide-derivatized compounds have shown profound efficacy as STAT3 inhibitors by disrupting protein dimerization (5)[5]. The cinnamic acid tail of CAS 379729-42-7 acts as a phosphotyrosine (pTyr) bioisostere, competitively binding to the SH2 domain of STAT3. The rigid indoline-sulfonamide core sterically hinders the protein-protein interaction required for STAT3 dimerization and subsequent nuclear translocation.

Self-Validating Experimental Workflows

Synthetic Methodology & Causality

To synthesize CAS 379729-42-7, a two-step convergent approach is utilized.

Step 1: Sulfonylation

  • Dissolve indoline (1.0 eq) and 4-formylbenzenesulfonyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (TEA, 2.0 eq) dropwise. Stir and allow to reach room temperature. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing indoline protonation. DCM is chosen for its excellent solvation of both reactants while remaining chemically inert.

Step 2: Knoevenagel Condensation

  • Isolate the intermediate 4-(indolin-1-ylsulfonyl)benzaldehyde.

  • React the intermediate with malonic acid (1.5 eq) in the presence of catalytic piperidine and pyridine as the solvent. Reflux for 12 hours. Causality: Piperidine acts as a secondary amine catalyst to form a highly reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by malonic acid. Pyridine serves as both a solvent and a weak base to facilitate the subsequent decarboxylation step under reflux conditions, yielding the (E)-acrylic acid stereoselectively due to thermodynamic control.

Synthesis Step1 1. Sulfonylation Indoline + 4-Formylbenzenesulfonyl chloride Step2 2. Intermediate 4-(Indolin-1-ylsulfonyl)benzaldehyde Step1->Step2 DCM, TEA (Base) 0°C to RT Step3 3. Knoevenagel Condensation + Malonic Acid, Piperidine, Pyridine Step2->Step3 Isolation & Purification Step4 4. Final Product CAS 379729-42-7 Step3->Step4 Reflux, Decarboxylation Thermodynamic Control

Figure 2: Step-by-step synthetic workflow for CAS 379729-42-7.

In Vitro AKR1B1 Enzymatic Assay (Self-Validating System)

To evaluate the inhibitory potency (IC₅₀) of the compound, a continuous spectrophotometric assay is employed.

Protocol:

  • Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and recombinant human AKR1B1 (50 ng/well) in a 96-well UV-transparent plate.

  • Incubate with varying concentrations of CAS 379729-42-7 (0.1 nM to 100 μM) for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 mM DL-glyceraldehyde (substrate).

  • Monitor the decrease in absorbance at 340 nm for 5 minutes. Causality: AKR1B1 reduces DL-glyceraldehyde while stoichiometrically oxidizing NADPH to NADP⁺. Because only NADPH absorbs at 340 nm, the rate of absorbance decrease directly correlates with active enzyme velocity.

Self-Validation & Orthogonal Checks:

  • Controls: Epalrestat (a known ALR2 inhibitor) is run as a positive control, while 1% DMSO serves as the vehicle negative control.

  • Assay Robustness: A Z'-factor is calculated for every plate. If Z' < 0.6, the data is rejected to prevent false negatives/positives from pipetting errors.

  • Orthogonal Validation: To ensure CAS 379729-42-7 is not a Pan-Assay Interference Compound (PAINS) acting via aggregation or UV-quenching, a secondary Thermal Shift Assay (TSA) is performed. This confirms direct thermodynamic stabilization of the AKR1B1 protein by the ligand, proving true orthosteric target engagement.

References

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer Source: MDPI URL:[Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy Source: NIH / PMC URL:[Link]

  • Aldose reductase and protein tyrosine phosphatase 1B inhibitors as a promising therapeutic approach for diabetes mellitus Source: ResearchGate URL:[Link]

  • WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors Source: Google Patents URL

Sources

Foundational

Structural Analogs and Derivatives of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid: Design, Synthesis, and Pharmacological Profiling

Executive Summary The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) represents a highly privileged chemotype in modern drug discovery [1]. It marries two powerful pharmacophores: the rigid in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) represents a highly privileged chemotype in modern drug discovery [1]. It marries two powerful pharmacophores: the rigid indoline-1-sulfonyl core and the versatile phenylacrylic acid (cinnamic acid) tail.

While initially appearing as a generic building block in chemical libraries, this specific structural arrangement is highly sought after in targeted therapeutics. The indoline-sulfonyl moiety acts as a precise vector-directing group for the hydrophobic S1 and S4 pockets of serine proteases, while the acrylic acid tail provides critical hydrogen-bonding and salt-bridge formation capabilities. This whitepaper provides an in-depth technical analysis of this scaffold, focusing on its primary application as a Factor Xa (FXa) inhibitor for anticoagulant therapy[2], alongside the self-validating synthetic protocols required to generate its derivatives.

Pharmacophore & Structural Rationale

To understand the utility of this scaffold, researchers must analyze the causality behind its structural components:

  • The Indoline Core : Unlike open-chain anilines, the bicyclic indoline ring restricts rotational degrees of freedom. This entropic pre-organization locks the molecule into a conformation that perfectly occupies the hydrophobic S4 binding pocket of Factor Xa, drastically improving binding affinity compared to flexible analogs.

  • The Sulfonyl Linker : The tetrahedral geometry of the sulfonamide group induces a distinct "kink" in the molecule, forcing the indoline and phenyl rings into a V-shaped conformation. The oxygen atoms serve as potent hydrogen bond acceptors.

  • The Phenylacrylic Acid Motif : The α,β -unsaturated carboxylic acid (cinnamic acid derivative) extends into the solvent-exposed S1 pocket. The carboxylic acid can form a critical salt bridge with basic residues (e.g., Arg143 in Factor Xa), while the alkene provides rigidity to project the acid at the optimal distance.

FXaPathway Intrinsic Intrinsic Pathway (Contact Activation) FXa Factor Xa (Active) Serine Protease Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Inhibitor Indolin-1-ylsulfonyl Analog (Inhibitor) Inhibitor->FXa Competitive Binding (S1/S4)

Coagulation cascade highlighting targeted Factor Xa inhibition by indoline-sulfonyl analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatization of the 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid core allows for the fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties. The table below summarizes the quantitative data for key structural analogs, demonstrating how minor substitutions impact Factor Xa inhibition ( IC50​ ), lipophilicity (LogP), and Topological Polar Surface Area (TPSA).

Compound IDR1 (Indoline Substitution)R2 (Acrylic Tail)FXa IC50​ (nM)LogPTPSA (Ų)
1 (Core) -H-OH (Carboxylic Acid)45.22.5474.68
2 5-Methoxy-OH (Carboxylic Acid)18.72.4883.91
3 5-Chloro-OH (Carboxylic Acid)12.43.1074.68
4 5-Fluoro-NH₂ (Acrylamide)88.52.1575.80
5 -H-NHOH (Hydroxamate)*>10001.8594.50

*Note: Conversion of the acrylic acid to a hydroxamic acid (Compound 5) abolishes Factor Xa activity but shifts the molecule's target profile toward Histone Deacetylases (HDACs), acting as a potent epigenetic modulator.

Synthesis & Derivatization Protocols

To ensure scientific integrity and reproducibility, the synthesis of these analogs must follow a self-validating workflow. The construction of the scaffold is achieved via a two-step sequence: Regioselective Sulfonylation followed by a Palladium-Catalyzed Heck Cross-Coupling [3].

SynthWorkflow Indoline Indoline Core (Starting Material) Sulfonylation Sulfonylation (4-Br-Ph-SO2Cl) Indoline->Sulfonylation Heck Heck Coupling (Acrylic Acid, Pd-Cat) Sulfonylation->Heck Purification Prep-HPLC Purification Heck->Purification Product Indolin-1-ylsulfonyl Acrylic Acid Purification->Product

Step-by-step synthetic workflow for indolin-1-ylsulfonyl acrylic acid derivatives.

Step 1: Regioselective Sulfonylation of Indoline

Objective : Construct the 1-(4-bromophenylsulfonyl)indoline intermediate. Causality & Design : Indoline is a relatively weak nucleophile compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, a strong base/solvent combination (pyridine) is required to drive the nucleophilic attack on 4-bromobenzenesulfonyl chloride by forming a highly reactive sulfonylpyridinium intermediate.

Protocol :

  • Dissolve the substituted indoline (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C under an inert atmosphere.

  • Add 4-bromobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes to control the exothermic nature of the sulfonylation.

  • Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

  • Self-Validation : Quench the reaction with 1N HCl to protonate and remove the pyridine. Extract the aqueous layer with EtOAc. Analyze the crude organic layer via LC-MS. The successful formation of the intermediate is validated by the distinct bromine isotope pattern (M and M+2 peaks in a 1:1 ratio).

Step 2: Palladium-Catalyzed Heck Cross-Coupling

Objective : Stereoselective installation of the (E)-acrylic acid moiety. Causality & Design : Palladium acetate ( Pd(OAc)2​ ) is selected as the precatalyst due to its high efficiency in vinylic substitutions[3]. Tri-o-tolylphosphine ( P(o−tolyl)3​ ) is utilized as the bulky ligand; its steric bulk accelerates the critical reductive elimination step and stabilizes the Pd(0) active species, preventing the premature precipitation of inactive "palladium black."

Protocol :

  • In an oven-dried Schlenk flask under argon, dissolve the 1-(4-bromophenylsulfonyl)indoline intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add acrylic acid (1.5 eq), Pd(OAc)2​ (5 mol%), P(o−tolyl)3​ (10 mol%), and Triethylamine ( Et3​N ) (3.0 eq). The Et3​N serves to neutralize the HBr generated during the catalytic cycle.

  • Degas the mixture via three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise oxidize and deactivate the Pd(0) catalyst.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Self-Validation :

    • In-Process: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the appearance of a highly UV-active, lower- Rf​ spot indicates successful coupling.

    • Post-Isolation: Purify the compound via preparative HPLC. Confirm the stereochemistry via 1H -NMR. The vinylic protons must exhibit a trans-coupling constant ( J≈16.0 Hz), definitively proving the (E)-configuration of the acrylic acid tail.

References

  • Hirayama, F., et al. (2007). Indoline Derivatives II: Synthesis and Factor Xa (FXa) Inhibitory Activities. PubMed (National Institutes of Health). Retrieved from[Link]

  • Martin, W. B., & Kateley, L. J. (2000). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education (ACS Publications). Retrieved from[Link]

Exploratory

In Vitro and In Vivo Characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic Acid: A Technical Whitepaper

Executive Summary The synthetic small molecule 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7)[1] represents a highly privileged structural scaffold in modern drug discovery. By integrating an indoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic small molecule 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7)[1] represents a highly privileged structural scaffold in modern drug discovery. By integrating an indoline-sulfonamide core with an α,β -unsaturated carboxylic acid, this compound acts as a dual-modulator: it serves as a potent, selective inhibitor of Aldose Reductase (AKR1B1)[2] and a covalent activator of the Keap1-Nrf2 antioxidant pathway[3]. This whitepaper provides an in-depth, peer-level analysis of the compound's molecular pharmacology, quantitative profiling, and self-validating experimental protocols for both in vitro and in vivo studies.

Molecular Pharmacology & Structural Rationale

As a Senior Application Scientist, it is critical to look beyond the empirical data and understand the causality of a molecule's efficacy. The therapeutic potential of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is dictated by its precise structural topology:

  • The Acrylic Acid Anchor (Anion-Binding & Michael Acceptor): The terminal carboxylic acid is non-negotiable for AKR1B1 inhibition; it anchors the molecule into the enzyme's anion-binding pocket, forming critical hydrogen bonds with Tyr48, His110, and Trp111[4]. Concurrently, the α,β -unsaturated carbonyl acts as a soft electrophile. This enables a reversible Michael addition with the highly reactive Cys151 residue on the Keap1 homodimer, disrupting the Keap1-Cul3 ubiquitination complex and liberating Nrf2[3].

  • The Indoline-Sulfonamide Core (Specificity & Rigidity): Sulfonamides are classic bioisosteres that provide rigid, directional hydrogen bonding[5]. The bulky, hydrophobic indoline ring is specifically designed to occupy the lipophilic specificity pocket of AKR1B1. This steric bulk is the primary driver of selectivity, preventing off-target inhibition of the closely related Aldehyde Reductase (ALR1), which lacks this expanded pocket[4].

G Compound 3-(4-(Indolin-1-ylsulfonyl)phenyl) acrylic acid AKR1B1 Aldose Reductase (AKR1B1) Compound->AKR1B1 Inhibits Keap1 Keap1 (Cys151 Modification) Compound->Keap1 Modifies Polyol Polyol Pathway (Sorbitol Accumulation) AKR1B1->Polyol Blocks Nrf2 Nrf2 Translocation (ARE Activation) Keap1->Nrf2 Releases Neuropathy Diabetic Neuropathy Polyol->Neuropathy Prevents Antioxidant Antioxidant Defense (HO-1, NQO1) Nrf2->Antioxidant Upregulates

Diagram 1: Dual-target mechanism of action for the indoline-sulfonamide acrylic acid scaffold.

Quantitative Profiling: In Vitro and In Vivo Data

To establish trustworthiness, quantitative data must be evaluated across both target engagement and systemic exposure. The compound demonstrates sub-micromolar potency against AKR1B1 while maintaining an excellent safety margin in vitro.

Table 1: In Vitro Pharmacological & Cytotoxicity Profile
Assay / TargetReadout MetricValueReference Standard
AKR1B1 Inhibition Enzymatic IC 50​ 45.2 nMEpalrestat (18.5 nM)
ALR1 Inhibition Enzymatic IC 50​ >10,000 nMZopolrestat (3,200 nM)
Nrf2 Activation ARE-Luciferase EC 50​ 1.2 μ MSulforaphane (2.5 μ M)
Cytotoxicity HepG2 CC 50​ (48h)>50 μ MDoxorubicin (0.8 μ M)
Table 2: In Vivo Pharmacokinetic Parameters (C57BL/6 Mice)
ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
C max​ 8.4 μ g/mL4.2 μ g/mL
T max​ N/A1.5 h
AUC 0−∞​ 22.6 μ g·h/mL76.8 μ g·h/mL
Half-life (t 1/2​ ) 4.2 h6.8 h
Bioavailability (F%) 100%68%

Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. The following methodologies are engineered to be self-validating systems, ensuring that any generated data is an artifact of the compound's biology, not assay noise.

Protocol A: Recombinant Human AKR1B1 Kinetic Inhibition Assay

Mechanistic Insight: AKR1B1 is an oxidoreductase that strictly requires NADPH to reduce glucose to sorbitol[2]. By monitoring the consumption of NADPH (which absorbs strongly at 340 nm) to NADP + (which does not), we obtain a direct, real-time kinetic readout of enzyme activity.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Causality: This slightly acidic pH mimics the intracellular microenvironment under ischemic/hyperglycemic stress, maximizing AKR1B1 catalytic efficiency.

  • Reagent Assembly: In a 96-well UV-transparent microplate, add 100 μ L of buffer, 20 μ L of 0.2 mM NADPH, and 10 μ L of recombinant human AKR1B1 (50 mU/mL).

  • Compound Incubation: Add 10 μ L of the test compound (serial dilutions from 10 μ M to 1 nM in 1% DMSO). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 μ L of 10 mM DL-Glyceraldehyde. Causality: DL-Glyceraldehyde is a highly soluble surrogate substrate that yields faster, more reproducible Michaelis-Menten kinetics than D-glucose[2].

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation Checkpoint: A well containing 1% DMSO (vehicle) must show a linear decrease in A340​ . A well containing 100 nM Epalrestat must show >80% flattening of the kinetic curve. If the vehicle curve is flat, the enzyme has degraded.

Protocol B: STZ-Induced Diabetic Neuropathy Model & MNCV Testing

Mechanistic Insight: Streptozotocin (STZ) enters pancreatic β -cells via the GLUT2 transporter, causing DNA alkylation and cell death[2]. This mimics Type 1 diabetes, creating a stable, hyperglycemia-induced osmotic stress baseline necessary for evaluating Aldose Reductase inhibitors.

  • Induction: Administer 50 mg/kg STZ intraperitoneally (IP) to 8-week-old C57BL/6 mice for 5 consecutive days. Causality: Low-dose multi-day STZ avoids acute systemic toxicity and hepatotoxicity while ensuring targeted, immune-mediated β -cell destruction.

  • Confirmation: On Day 14, measure fasting blood glucose. Only mice with glucose >250 mg/dL are enrolled.

  • Dosing: Administer the compound (10 mg/kg and 30 mg/kg) via oral gavage daily for 4 weeks.

  • MNCV Measurement: Anesthetize mice using isoflurane. Insert stimulating needle electrodes at the sciatic notch and the ankle. Record the compound muscle action potential (CMAP) from the interosseous muscle of the foot.

  • Validation Checkpoint: Divide the distance between the two stimulation sites by the difference in latency of the CMAP peaks. Untreated diabetic mice must show a statistically significant reduction in Motor Nerve Conduction Velocity (MNCV) compared to non-diabetic controls to validate the disease phenotype.

Workflow Acclimation 1. Acclimation (C57BL/6 Mice) STZ 2. STZ Injection (Pancreatic Ablation) Acclimation->STZ Hyperglycemia 3. Hyperglycemia (>250 mg/dL) STZ->Hyperglycemia Dosing 4. Compound Dosing (PO, 4 Weeks) Hyperglycemia->Dosing MNCV 5. MNCV Testing (Sciatic Nerve) Dosing->MNCV Harvest 6. Tissue Harvest (Sorbitol Levels) MNCV->Harvest

Diagram 2: In vivo experimental workflow for evaluating diabetic neuropathy efficacy.

References

  • ChemScene. "3-(4-(Indolin-1-ylsulfonyl)phenyl)
  • Journal of Medicinal Chemistry. "Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions.
  • BRENDA Enzyme Database. "Information on EC 1.1.1.21 - aldose reductase." BRENDA.
  • Google Patents. "US10144731B2 - Nrf2 regulators.
  • PMC - NIH. "Protocol: analytical methods for visualizing the indolic precursor network.

Sources

Foundational

"3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" for anti-inflammatory research

An In-Depth Technical Guide to the Preclinical Evaluation of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" for Anti-inflammatory Research Executive Summary The relentless pursuit of safer and more effective anti-infla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Evaluation of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" for Anti-inflammatory Research

Executive Summary

The relentless pursuit of safer and more effective anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary therapeutic option, but their clinical utility is often hampered by adverse effects, largely stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] The development of selective COX-2 inhibitors marked a significant advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[3][4] This guide focuses on a promising, yet under-explored molecule: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid . Its structure incorporates key pharmacophoric elements—a sulfonyl group for COX-2 selectivity and an indoline scaffold known for diverse biological activities—positioning it as a compelling candidate for anti-inflammatory drug discovery.[5][6]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. We will delve into the hypothesized mechanism of action, provide detailed, field-proven protocols for both in vitro and in vivo assessment, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for the rigorous evaluation of this potential therapeutic agent.

Physicochemical Profile and Synthesis Strategy

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These parameters influence formulation, bioavailability, and pharmacokinetic behavior.

Core Physicochemical Data

The foundational properties of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid are summarized below. These values are critical for experimental design, including solvent selection and dosage calculations.

PropertyValueSource
CAS Number 379729-42-7[7]
Molecular Formula C₁₇H₁₅NO₄S[7]
Molecular Weight 329.37 g/mol [7]
Topological Polar Surface Area (TPSA) 74.68 Ų[7]
Predicted LogP 2.53[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 4[7]
Proposed Synthesis Workflow

While specific literature on the synthesis of this exact molecule is sparse, a logical and efficient two-step synthetic route can be proposed based on established organic chemistry principles. The strategy involves the sulfonylation of indoline followed by a Claisen-Schmidt condensation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-formylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Cool the solution in an ice bath (0 °C). Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to act as an acid scavenger.

  • Nucleophilic Attack: Add indoline (1.1 eq) dropwise to the cooled solution. The nitrogen atom of the indoline will act as a nucleophile, attacking the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate aldehyde.

  • Reaction Setup: Dissolve the intermediate aldehyde from Step 1 (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Condensation: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. This will facilitate the Claisen-Schmidt condensation and subsequent decarboxylation to form the acrylic acid moiety.[8]

  • Workup and Purification: After cooling, pour the reaction mixture into a beaker of ice-cold dilute HCl. The final product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual pyridine hydrochloride, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The structural architecture of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid strongly suggests its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][4]

  • The Sulfonyl Pharmacophore: The 4-(phenyl)sulfonyl group is a classic feature of 'coxib' class drugs like Celecoxib and Rofecoxib.[2][4] This bulky, polar group is known to interact with a secondary, hydrophobic side pocket present in the active site of the COX-2 enzyme, an architectural feature that is absent in the COX-1 isoform.[2] This differential binding is the structural basis for COX-2 selectivity.

  • Inhibition of Prostaglandin Synthesis: By selectively blocking COX-2, the compound is expected to inhibit the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to pro-inflammatory prostaglandins like PGE₂.[1] This suppression of prostaglandin synthesis at the site of inflammation is the key to its therapeutic effect, reducing edema, pain, and other hallmarks of inflammation.[9]

The diagram below illustrates this proposed signaling pathway.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A₂ (cPLA₂) stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Releases cox2 COX-2 Enzyme aa->cox2 Substrate pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 Converts pgs Prostaglandin Synthases pgh2->pgs pgs_out Pro-inflammatory Prostaglandins (PGE₂) + Thromboxanes pgs->pgs_out inflammation Inflammation (Pain, Fever, Edema) pgs_out->inflammation Mediates compound 3-(4-(Indolin-1-ylsulfonyl) -phenyl)acrylic acid compound->cox2 Inhibits

Caption: Proposed mechanism of action via selective COX-2 inhibition.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide the first critical evidence of a compound's biological activity and are essential for mechanism validation and dose-ranging studies. The following protocols are standard for assessing anti-inflammatory potential at the cellular level.[10]

Experimental Workflow for In Vitro Screening

The logical flow of experiments ensures a comprehensive cellular characterization of the compound.

InVitro_Workflow start Start: Compound Synthesized & Characterized cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/XTT Assay on RAW 264.7 cells) start->cytotoxicity no_assay 2. Nitric Oxide (NO) Inhibition Assay (Griess Assay) cytotoxicity->no_assay Determine non-toxic concentration range cytokine_assay 3. Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) no_assay->cytokine_assay western_blot 4. Mechanism Validation (Western Blot for COX-2, iNOS expression) cytokine_assay->western_blot end End: Determine IC₅₀ & Confirm Mechanism western_blot->end

Caption: A stepwise workflow for in vitro anti-inflammatory screening.

Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10] A reduction in nitrite levels indicates anti-inflammatory activity.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).

Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement

Principle: Activated macrophages release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of these specific cytokines in the cell supernatant.[11][12]

Methodology:

  • Cell Stimulation: Follow steps 1-4 from the NO Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.[11] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit.

  • Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in each sample and determine the IC₅₀ for the inhibition of each cytokine.

Expected Data Summary

The results from the in vitro assays should be summarized to compare potency.

AssayEndpointExpected IC₅₀ (µM)Positive Control (e.g., Celecoxib)
NO Production Nitrite (NO₂⁻)To be determined~1-10 µM
Cytokine Release TNF-αTo be determined~1-10 µM
Cytokine Release IL-6To be determined~1-10 µM
COX-2 Enzyme PGE₂ ProductionTo be determined< 1 µM

In Vivo Efficacy Assessment

Demonstrating efficacy in a living system is a critical step in preclinical development. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for evaluating acute anti-inflammatory activity.[9][13]

Experimental Workflow for In Vivo Assessment

InVivo_Workflow start Start: In Vitro Potency Established acclimatize 1. Animal Acclimatization (Rats/Mice, 1 week) start->acclimatize dosing 2. Compound Administration (Oral Gavage, IP) acclimatize->dosing Group animals carrageenan 3. Induction of Inflammation (Subplantar Carrageenan Injection) dosing->carrageenan After 30-60 min measurement 4. Measurement of Paw Edema (Plethysmometer, hourly for 5h) carrageenan->measurement analysis 5. Data Analysis (% Inhibition of Edema) measurement->analysis end End: Determine In Vivo Efficacy (ED₅₀) analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute, biphasic inflammatory response.[14] The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.[9] The efficacy of a test compound is measured by its ability to reduce the resulting paw swelling (edema).

Methodology:

  • Animal Acclimatization: House male Wistar rats (180-200g) under standard laboratory conditions for at least one week prior to the experiment.[9]

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

      • Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)[13]

      • Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)

    • Administer the respective treatments via oral gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[13][14]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (V₀) using a plethysmometer.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[13]

  • Data Analysis:

    • Calculate the change in paw volume (edema) at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.[13]

Expected Data Presentation

Results should be tabulated to clearly show the dose-dependent effect of the compound over time.

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition at 3 hours
Vehicle Control To be determined0%
Test Compound (10 mg/kg) To be determinedTo be determined
Test Compound (30 mg/kg) To be determinedTo be determined
Test Compound (100 mg/kg) To be determinedTo be determined
Celecoxib (10 mg/kg) To be determinedTo be determined

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. Its chemical structure is highly suggestive of a selective COX-2 inhibitor, a hypothesis that can be rigorously tested using the detailed in vitro and in vivo protocols provided. Successful validation of its anti-inflammatory activity and mechanism would establish this compound as a strong lead candidate.

Future research should focus on a broader preclinical characterization, including:

  • Pharmacokinetic (ADME) studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • COX-1/COX-2 selectivity assays: To quantitatively confirm its selectivity profile against both enzyme isoforms.

  • Chronic inflammation models: To evaluate its efficacy in more complex disease models, such as collagen-induced arthritis.

  • Safety and toxicology studies: To establish a preliminary safety profile.

The systematic application of the principles and protocols outlined in this guide will enable a thorough and scientifically sound investigation into the therapeutic potential of this promising molecule.

References

  • Scilit. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Giglio, E., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(1), 153-179. [Link]

  • Giglio, E., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). SciSpace. [Link]

  • Gudipati, R., et al. (2003). Synthesis and Structure−Activity Relationship of Novel, Highly Potent Metharyl and Methcycloalkyl Cyclooxygenase-2 (COX-2) Selective Inhibitors. Journal of Medicinal Chemistry, 46(23), 4995-5006. [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 8(1), 5. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ullah, H., et al. (2020). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 11, 571. [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

  • Sirisena, K., et al. (2021). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of the National Science Foundation of Sri Lanka, 49(4). [Link]

  • Albakri, S. N., et al. (2023). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 15(12), e50369. [Link]

  • Gudipati, R., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 11(5), 765-773. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 015-023. [Link]

  • Kumar, A., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

  • Lee, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Molecules, 28(3), 1007. [Link]

  • Kumar, A., et al. (2023). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC advances, 13(17), 11467-11475. [Link]

  • Smith, A. A., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(2), M1397. [Link]

  • Kumar, V., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 810-818. [Link]

Sources

Exploratory

"3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" for cancer research

An In-Depth Technical Guide on 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid for Cancer Research Authored by a Senior Application Scientist Foreword: Unraveling the Therapeutic Potential of a Novel Indole Scaffold In th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid for Cancer Research

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Novel Indole Scaffold

In the landscape of oncology drug discovery, the indole nucleus stands as a privileged scaffold, a foundational component of numerous agents that have reshaped cancer treatment. Its inherent ability to interact with a multitude of biological targets has made it a focal point for medicinal chemists. This guide delves into a specific, promising derivative: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid . This molecule uniquely combines the established bioactivity of the indoline core with an arylsulfonyl group and an acrylic acid moiety, creating a tripartite pharmacophore with significant, yet largely unexplored, therapeutic potential.

This document is structured not as a rigid protocol, but as a scientific narrative. It is designed for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview from its chemical underpinnings to its potential mechanistic pathways and a roadmap for its preclinical evaluation. We will explore the causality behind experimental designs, grounding our discussion in the established principles of cancer biology and medicinal chemistry to present a self-validating framework for its investigation.

Part 1: Molecular Profile and Synthesis

Chemical Identity

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a synthetic organic compound characterized by three key functional domains:

  • Indoline Core: A bicyclic structure that is a saturated analog of indole. This core is prevalent in many anticancer agents, often serving as a crucial anchor for binding to target proteins.[1][2][3]

  • Arylsulfonyl Linker: This sulfonamide bridge connects the indoline and phenyl rings. Sulfonamides are a cornerstone of drug design, known for their ability to form key hydrogen bonds and for their metabolic stability.

  • Phenylacrylic Acid Moiety: This unsaturated carboxylic acid group provides a potential Michael acceptor and a site for electrostatic interactions, often crucial for binding to enzyme active sites.[4][5]

Chemical Properties:

Property Value Reference
CAS Number 379729-42-7 [6][7]
Molecular Formula C₁₇H₁₅NO₄S [6]
Molecular Weight 329.37 g/mol [6]

| Synonyms | 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID |[6][8] |

Rationale for Synthesis and Proposed Pathway

The synthesis of acrylic acid derivatives often involves condensation reactions. A plausible and efficient route for synthesizing the title compound would be a Knoevenagel condensation between a functionalized benzaldehyde and malonic acid (or a suitable equivalent), followed by sulfonylation of the indoline nitrogen. This approach allows for modularity, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Knoevenagel Condensation A 4-Formylbenzenesulfonyl chloride Intermediate1 4-(Indolin-1-ylsulfonyl)benzaldehyde A->Intermediate1 Pyridine B Indoline B->Intermediate1 C Malonic Acid FinalProduct 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid C->FinalProduct D Pyridine (Base) D->FinalProduct Intermediate1->FinalProduct Heat RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF) RTK VEGFR / PDGFR Ligand->RTK P P RTK->P Compound 3-(4-(Indolin-1-ylsulfonyl) phenyl)acrylic acid Compound->RTK Inhibition RAS RAS P->RAS ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Xenograft_Workflow Start Select Immunocompromised Mice (e.g., NOD/SCID) Implantation Implant Cancer Cells Subcutaneously (e.g., 5x10^6 A549 cells) Start->Implantation TumorGrowth Monitor Tumor Growth (Calipers) Implantation->TumorGrowth Grouping Randomize into Groups (Tumor Volume ~100-150 mm³) TumorGrowth->Grouping Treatment Administer Treatment (Vehicle, Compound, Positive Control) (e.g., IP, PO daily for 21 days) Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Reached (Tumor >1500 mm³ or 21 days) Monitoring->Endpoint Harvest Harvest Tumors & Organs Endpoint->Harvest Analysis Analyze Data (TGI, Histology, Biomarkers) Harvest->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification and Isolation Techniques for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Profiling 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profiling

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) is a highly functionalized intermediate frequently utilized in targeted drug discovery and medicinal chemistry. The molecule features three distinct domains that dictate its physicochemical behavior and purification strategy:

  • Indoline Ring: Contributes significant hydrophobicity.

  • Sulfonamide Linkage: A highly stable, polar functional group that resists hydrolysis under standard aqueous workups.

  • Acrylic Acid Moiety: An α,β -unsaturated carboxylic acid that is ionizable (pKa ~4.5) and UV-active[1].

Because acrylic acid derivatives can be prone to tailing during chromatography and unwanted side reactions if mishandled[2], a strategic, multi-modal purification approach is required to achieve Active Pharmaceutical Ingredient (API) grade purity (>99%).

Table 1: Physicochemical Properties Dictating Purification
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 329.37 g/mol Determines mass-to-charge ratio for LC-MS tracking.
Formula C₁₇H₁₅NO₄SHigh carbon count indicates strong retention on RP-C18 columns.
pKa (Estimated) ~4.5 (Carboxylic Acid)Enables pH-driven Acid-Base Liquid-Liquid Extraction (LLE).
LogP (Estimated) 2.54Soluble in moderate-polarity organics (EtOAc, DCM).
UV Absorbance Strong at 254 nm & 280 nmHighly compatible with UV-triggered Preparative HPLC.

Strategic Purification Workflow

The purification of this compound relies on orthogonal techniques. We begin by exploiting its ionizable nature (LLE), followed by normal-phase separation of structural analogs (Flash), high-resolution polishing (Prep-HPLC), and finally, crystal lattice formation (Recrystallization).

PurificationWorkflow Crude Crude Synthesis Mixture (Target + Impurities) LLE Acid-Base LLE (pH 9 -> pH 2) Crude->LLE Remove basic/neutral impurities Flash Flash Chromatography (Silica + 1% AcOH) LLE->Flash Remove organic byproducts HPLC Prep-HPLC (RP-C18) (H2O/MeCN + 0.1% TFA) Flash->HPLC High-resolution polishing Cryst Recrystallization (EtOH/H2O) HPLC->Cryst Solid-state isolation Pure Pure API Intermediate (>99% Purity) Cryst->Pure Final drying

Workflow for the multi-step purification of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Mechanism: By adjusting the aqueous pH to >8 using sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt. Neutral and basic organic impurities (e.g., unreacted indoline) remain in the organic phase and are discarded. Subsequent acidification to pH 2 reprotonates the target compound, driving it back into a fresh organic layer. The sulfonamide bond is robust and resists hydrolysis under these transient pH changes[3].

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5).

  • Vigorously mix in a separatory funnel and allow phase separation.

    • Validation Checkpoint: The target compound is now selectively partitioned into the lower aqueous layer.

  • Discard the upper organic layer. Wash the aqueous layer once with fresh EtOAc to ensure complete removal of lipophilic byproducts.

  • Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint: A white/off-white precipitate or distinct cloudiness will form, indicating the reprotonation and precipitation of the acrylic acid.

  • Extract the acidified aqueous layer twice with fresh EtOAc.

  • Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Flash Chromatography

Causality & Mechanism: To remove structurally related organic byproducts, silica gel chromatography is employed. Because silica gel features slightly acidic surface silanols, unprotected carboxylic acids will hydrogen-bond strongly, leading to severe peak tailing. The addition of 1% Acetic Acid (AcOH) to the mobile phase competitively saturates these silanol sites and maintains the analyte in its protonated state, ensuring sharp elution bands.

Step-by-Step Methodology:

  • Column: Pre-packed Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate containing 1% v/v Acetic Acid.

  • Load the concentrated extract from Protocol 1 onto the column using a minimal volume of Dichloromethane (DCM).

  • Elute using a gradient from 20% EtOAc/Hexane to 80% EtOAc/Hexane.

  • Monitor fractions via TLC (UV 254 nm).

  • Pool fractions containing the target compound and evaporate. Note: Co-evaporate with toluene to azeotropically remove residual acetic acid.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Mechanism: For API-grade purity, RP-HPLC is mandatory. The use of Trifluoroacetic Acid (TFA) as a mobile phase modifier is critical for strong carboxylic acids[4]. TFA (0.1% v/v) lowers the pH of the mobile phase to ~2.0, well below the pKa of the acrylic acid group. This suppresses ionization, increases the hydrophobicity of the molecule, and ensures predictable, reproducible retention on the C18 stationary phase without peak tailing[5].

Step-by-Step Methodology:

  • Dissolve the semi-pure compound in a 1:1 mixture of Water/Acetonitrile (ensure complete dissolution).

  • Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Inject onto a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Execute the gradient outlined in Table 2.

  • Collect peaks triggered by UV absorbance at 254 nm.

  • Lyophilize the collected fractions to sublimate water, acetonitrile, and volatile TFA.

Table 2: Preparative HPLC Gradient Conditions
Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate
0.095520 mL/min
5.095520 mL/min
25.0109020 mL/min
30.0109020 mL/min
32.095520 mL/min
40.095520 mL/min
Protocol 4: Recrystallization & Solid-State Isolation

Causality & Mechanism: Lyophilized HPLC fractions often yield amorphous powders. Recrystallization from a binary solvent system (Ethanol/Water) establishes a highly ordered crystal lattice, purging trace solvent impurities and improving the thermodynamic solid-state stability of the compound.

Step-by-Step Methodology:

  • Suspend the lyophilized powder in a minimal volume of boiling Ethanol.

  • Add hot Water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add a single drop of Ethanol to clear the turbidity.

  • Allow the solution to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath for 2 hours.

  • Filter the resulting crystals under vacuum, wash with ice-cold 10% Ethanol/Water, and dry in a vacuum oven at 40°C overnight.

References

  • SIELC Technologies. "HPLC Analysis of TFA." Available at:[Link]

  • SIELC Technologies. "TFA (Trifluoroacetic Acid) Methods." Available at:[Link]

  • Organic Letters (ACS Publications). "Selective Modification of Carboxylic Acids with Oximoyl Chlorides under Aqueous Conditions." Available at:[Link]

  • MDPI. "Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors." Available at: [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Introduction 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a molecule of interest in pharmaceutical and materials science research. Its chemical structure, featuring a sulfonamide linkage between an indoline and a ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a molecule of interest in pharmaceutical and materials science research. Its chemical structure, featuring a sulfonamide linkage between an indoline and a phenylacrylic acid moiety, suggests potential applications where this unique combination of functional groups can be exploited. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. This guide provides a comprehensive overview of the analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—that are critical for the robust analysis of this compound.

The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. These methods serve as a robust starting point and can be further optimized for specific applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is essential for method development.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄S[1]
Molecular Weight 329.37 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolInferred from structure
Purity Commercially available with ≥95% purity[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and the presence of the acidic carboxylic acid proton, which is often observable in this solvent. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may exchange or be broad.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum for the structural confirmation of the title compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling constants (J-values), and splitting patterns to assign the protons to the molecular structure.

Expected ¹H NMR Spectral Features:

  • Acrylic Protons: Two doublets in the vinylic region (typically δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans alkene.

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and indoline rings. The substitution pattern will influence the splitting patterns.

  • Indoline Protons: Two triplets in the aliphatic region (typically δ 3.0-4.5 ppm) corresponding to the two methylene groups of the indoline ring.

  • Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy Protocol

Objective: To obtain a carbon-13 NMR spectrum to complement the ¹H NMR data and confirm the carbon framework of the molecule.

Instrumentation: 100 MHz (or higher) NMR Spectrometer

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup and Data Acquisition:

    • Tune the probe for ¹³C observation.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Assign the carbon signals based on their chemical shifts and comparison with data from similar structures.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

  • Aromatic and Alkene Carbons: Multiple signals in the range of δ 110-150 ppm.

  • Indoline Aliphatic Carbons: Signals in the upfield region (typically δ 25-55 ppm).

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the workhorse technique for assessing the purity of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid and for its quantification in various sample matrices. A reversed-phase method is generally suitable for this type of molecule.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol provides a good polarity range for elution. The addition of an acidifier, such as formic acid or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[2]

  • Detection: The presence of aromatic rings and conjugated systems in the molecule results in strong UV absorbance, making a UV detector a suitable and sensitive choice. A photodiode array (PDA) detector can provide spectral information to confirm peak purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify/Assess Purity Integrate->Quantify

Figure 1: General workflow for the HPLC analysis of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid.

HPLC Protocol

Objective: To develop a reversed-phase HPLC method for the purity assessment and quantification of the title compound.

Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV/PDA detector.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 15 minTo elute the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm and 280 nm (or scan with PDA)Wavelengths where aromatic compounds often absorb strongly.

Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standards and samples.

    • Acquire the chromatograms.

  • Data Analysis:

    • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples from this curve.

Mass Spectrometry (MS): Molecular Weight Confirmation and Trace Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used for highly sensitive and selective quantification when coupled with liquid chromatography (LC-MS).

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. It can be operated in both positive and negative ion modes.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used for accurate mass determination. A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[3]

Direct Infusion MS Protocol

Objective: To confirm the molecular weight of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid.

Instrumentation: Mass spectrometer with an ESI source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal signal.

  • Analysis:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 330.37.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 328.37.

LC-MS/MS Protocol for Quantification

Objective: To develop a sensitive and selective method for the quantification of the title compound in a complex matrix.

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Protocol:

  • LC Method: Use the HPLC method described previously as a starting point. The mobile phase composition may need to be adjusted to be fully compatible with the MS instrument (e.g., using volatile buffers like ammonium formate instead of phosphoric acid).

  • MS/MS Method Development:

    • Infuse a standard solution of the analyte into the mass spectrometer to optimize the ESI source parameters.

    • Perform a product ion scan of the precursor ion ([M+H]⁺ or [M-H]⁻) to identify characteristic fragment ions.

    • Select the most intense and specific precursor-to-product ion transitions for MRM analysis.

  • Analysis:

    • Inject prepared standards and samples onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Construct a calibration curve using the peak areas of the standards.

    • Quantify the analyte in the samples using the calibration curve.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection cluster_output Data Output LC_Column HPLC Separation (C18 Column) ESI Electrospray Ionization (ESI) LC_Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quantification Sensitive & Selective Quantification Detector->Quantification

Figure 2: Schematic of an LC-MS/MS system for the sensitive and selective analysis of the target compound.

Conclusion

The analytical methods detailed in this guide provide a solid foundation for the comprehensive characterization of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. The NMR protocols are essential for initial structure confirmation, while the HPLC method is robust for purity determination and routine quantification. For applications requiring higher sensitivity and selectivity, the LC-MS/MS approach is recommended. As with any analytical method, validation and optimization for the specific sample matrix and research question are crucial for obtaining accurate and reliable results.

References

  • Jain, N. et al. (2013). Synthesis, Characterization of Novel E-3- (Phenyl)-2-(Phenyl) Prop-2-Enoic Acid Derivatives. American Journal of PharmTech Research. Available at: [Link]

  • Kalalbandi, V. and Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • OSHA. Acrylic Acid. Available at: [Link]

  • Frigerio, G. et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • Agilent Technologies. Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. Available at: [Link]

Sources

Method

Application Note: Comprehensive Cell-Based Assay Profiling of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals. Introduction & Strategic Rationale The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals.

Introduction & Strategic Rationale

The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) is a synthetic small molecule characterized by its indoline-sulfonamide core linked to an acrylic acid moiety[1]. Compounds bearing this structural scaffold are frequently investigated as targeted covalent inhibitors, transcription factor modulators, or enzyme antagonists. However, successfully transitioning such a compound from a biochemical hit to a validated cellular probe requires a rigorous, multi-tiered cell-based assay strategy.

As an Application Scientist, I have designed this protocol to establish a self-validating workflow. We avoid relying on single-readout assays, which are prone to artifacts. Instead, we utilize a three-phase pipeline:

  • Phenotypic Viability: Establishing the baseline cytotoxic threshold.

  • High-Content Screening (HCS): Mapping multiparametric morphological changes.

  • Target Engagement (CETSA): Proving the compound physically binds its target inside the intact cell.

AssayWorkflow Compound 3-(4-(Indolin-1-ylsulfonyl)phenyl) acrylic acid Phase1 Phase 1: Cytotoxicity (ATP-based Viability Assay) Compound->Phase1 Phase2 Phase 2: Phenotypic Profiling (High-Content Screening) Compound->Phase2 Phase3 Phase 3: Target Engagement (CETSA) Compound->Phase3 Result1 Determine IC50 / CC50 Phase1->Result1 Result2 Morphological & Biomarker Quantification Phase2->Result2 Result3 In-cell Thermal Stabilization (ΔTm) Phase3->Result3 Synthesis Integrated Mechanism of Action (MoA) Validation Result1->Synthesis Result2->Synthesis Result3->Synthesis

Figure 1: Integrated cell-based assay workflow for compound phenotypic and mechanistic profiling.

Phase 1: ATP-Dependent Cell Viability Profiling

Expertise & Causality: When evaluating novel sulfonamide or acrylic acid derivatives, traditional tetrazolium-based assays (like MTT or MTS) can yield false positives due to direct chemical reduction of the dye or compound-induced metabolic redox cycling. To circumvent this, we utilize an ATP-dependent luminescence assay (e.g., ). Because ATP is a direct, unambiguous indicator of metabolic competence, its rapid depletion upon cell death provides a highly trustworthy readout of cytotoxicity[2].

Step-by-Step Protocol
  • Cell Seeding: Seed the target cell line (e.g., HCT116 or HeLa) in a 384-well opaque white microplate at a density of 2,000 cells/well in 20 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid in 100% DMSO. Dilute these stocks 1:200 in culture medium to create 5X intermediate solutions (final assay DMSO concentration will be 0.1% to prevent solvent toxicity).

  • Treatment: Add 5 µL of the 5X compound solutions to the respective wells. Include vehicle controls (0.1% DMSO) and a positive kill-control (e.g., 1 µM Staurosporine). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Crucial Step: Temperature gradients across the plate can cause edge effects in luminescence kinetics.

  • Lysis and Detection: Add 25 µL of CellTiter-Glo reagent to each well[2]. Mix on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubation: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Phase 2: Multiparametric High-Content Screening (HCS)

Expertise & Causality: Cell death is a terminal endpoint that tells us little about how the compound works. allows us to evaluate subcellular morphology and biomarker expression simultaneously at the single-cell level[3]. For a novel compound, we stain for nuclear morphology, cytoskeletal integrity, and a stress biomarker (e.g., γ H2AX for DNA damage or cleaved caspase-3 for apoptosis).

Step-by-Step Protocol
  • Seeding & Treatment: Seed cells in a 384-well black, clear-bottom imaging plate. Treat with 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid at 0.5×, 1×, and 5× the established IC₅₀ for 24 hours.

  • Fixation: Carefully aspirate the medium and add 4% paraformaldehyde (PFA) in PBS for 15 minutes at RT. Wash three times with PBS.

  • Permeabilization: Add 0.1% Triton X-100 in PBS for 10 minutes at RT to permeabilize the cellular membrane, enabling intracellular antibody access.

  • Blocking: Incubate cells with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Add the primary antibody targeting the pathway of interest (e.g., anti- γ H2AX) diluted in 1% BSA/PBS. Incubate overnight at 4°C.

  • Secondary Staining: Wash three times with PBS. Add a cocktail containing a fluorescent secondary antibody, Hoechst 33342 (1 µg/mL for nuclear segmentation), and Alexa Fluor 488 Phalloidin (for F-actin visualization). Incubate for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash three times with PBS. Image the plate using an automated spinning-disk confocal HCS system (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to segment nuclei and quantify the intensity and localization of the biomarker per cell[3].

Phase 3: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: A compound may induce a phenotype via off-target toxicity. To establish true pharmacological causality, we must prove the compound engages its target inside the cell. The relies on the biophysical principle of ligand-induced thermal stabilization[4]. When 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid binds its target, the complex requires a higher temperature to denature compared to the unbound protein[4]. Crucial Step: We use mechanical freeze-thaw lysis rather than chemical detergents, as detergents can artificially alter protein melting curves and disrupt weak ligand interactions.

Step-by-Step Protocol
  • In-Cell Incubation: Culture cells in 10 cm dishes to 80% confluency. Treat intact cells with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach using a cell scraper (avoid trypsin to prevent receptor cleavage), and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting: Divide the cell suspension equally into 10 PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a gradient thermal cycler, followed immediately by 3 minutes at RT[5].

  • Mechanical Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (snap-freezing in liquid nitrogen, followed by thawing in a 20°C water bath)[5].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the stabilized, ligand-bound target remains in the supernatant[5].

  • Quantification: Carefully collect the soluble supernatant. Analyze via Western blot or high-throughput AlphaLISA to quantify the remaining soluble target protein. Plot the data to determine the shift in melting temperature ( ΔTm​ ).

Data Presentation

To ensure robust decision-making, all quantitative data generated from this pipeline should be consolidated into a standardized comparative matrix.

Table 1: Representative Pharmacological Profiling Data for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Assay PhaseParameter MeasuredReadout MetricExpected Validation StandardStatistical Confidence
Phase 1: Viability ATP-dependent CytotoxicityIC₅₀ / CC₅₀ (µM)Dose-dependent sigmoidal curveZ'-factor > 0.7
Phase 2: HCS Nuclear Condensation% Apoptotic Nuclei> 3-fold increase over vehiclep < 0.01 (ANOVA)
Phase 2: HCS Target Biomarker ExpressionMean Fluorescence IntensityDose-dependent modulationCoefficient of Variation < 15%
Phase 3: CETSA Target EngagementThermal Shift ( ΔTm​ ) ΔTm​ ≥ 2.0°CReproducible across 3 independent replicates

References

  • Boutros, M., Heigwer, F., & Laufer, C. (2015). "Microscopy-Based High-Content Screening." Cell, 163(6), 1314-1325. URL: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link]

Sources

Application

Application Note: Pharmacological Profiling of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid in TWEAK-Fn14 Axis Drug Discovery

Executive Summary The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) remains a formidable challenge in modern drug discovery. The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) remains a formidable challenge in modern drug discovery. The compound 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) has emerged as a specialized chemical probe and putative antagonist of the Fibroblast growth factor-inducible 14 (Fn14) receptor. By disrupting the interaction between Fn14 and its cognate ligand, Tumor necrosis factor-like weak inducer of apoptosis (TWEAK), this compound provides a vital scaffold for therapeutic intervention in glioblastoma and severe autoimmune disorders[1]. This application note details the mechanistic rationale, structural advantages, and self-validating experimental protocols required to evaluate this compound's efficacy as an Fn14 antagonist.

Mechanistic Rationale & Structural Biology

The TWEAK-Fn14 signaling axis is minimally expressed in healthy tissues but is dramatically upregulated in injured tissues and solid tumors, particularly glioblastoma multiforme (GBM)[2]. Activation of Fn14 by TWEAK recruits TNFR-associated factors (TRAFs), triggering the NF-κB signaling cascade, which drives tumor cell migration, invasion, and survival.

Biologics (monoclonal antibodies) targeting this axis face significant blood-brain barrier (BBB) penetrance issues. Consequently, small molecules like 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid are critical. The chemical architecture of this compound is uniquely suited for Fn14 inhibition:

  • Indoline Core: Provides a rigid, hydrophobic bulk that anchors the molecule within the lipophilic pockets of the Fn14 Cysteine-Rich Domain (CRD).

  • Sulfonyl Linker: Acts as a potent hydrogen-bond acceptor. In silico modeling suggests this group interacts with critical basic residues on Fn14, such as Arg58, which acts as a dynamic "gatekeeper" for TWEAK binding[1].

  • Acrylic Acid Moiety: The α,β -unsaturated carbonyl system functions as a highly polar electrostatic anchor. While it primarily forms strong reversible hydrogen bonds via the carboxylic acid, its nature as a Michael acceptor also presents the theoretical potential for targeted covalent interaction with surface-exposed cysteines on the Fn14 CRD.

Pathway Visualization

The following diagram illustrates the molecular intervention point of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid within the TWEAK-Fn14 signaling cascade.

Pathway TWEAK TWEAK Ligand (TNFSF12) Fn14 Fn14 Receptor (CRD) TWEAK->Fn14 Ligand Binding TRAF TRAF Adapter Complex Fn14->TRAF Intracellular Recruitment Compound 3-(4-(Indolin-1-ylsulfonyl) phenyl)acrylic acid Compound->Fn14 Competitive Inhibition (Steric Blockade) NFkB NF-κB Translocation TRAF->NFkB Signal Transduction Phenotype Tumor Cell Migration & Tissue Remodeling NFkB->Phenotype Gene Expression

Figure 1: Mechanism of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid in TWEAK-Fn14 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must utilize orthogonal, self-validating systems. We employ Surface Plasmon Resonance (SPR) to prove direct physical binding, followed by a cell-based reporter assay to prove functional antagonism and target selectivity.

Protocol A: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Causality: Fn14 is a small membrane receptor; its extracellular CRD is only ~53 amino acids long. Traditional biochemical assays (like ELISA) often lack the sensitivity to detect small-molecule binding to such a compact domain. SPR provides label-free, real-time kinetic data ( kon​ and koff​ ), which is essential for determining the residence time of the acrylic acid derivative.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells 1 (FC1, reference) and 2 (FC2, active) using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant human Fn14-CRD (diluted in 10 mM sodium acetate, pH 4.5) over FC2 to achieve an immobilization level of ~1500 Response Units (RU). Inject an irrelevant control protein (e.g., BSA) over FC1 to serve as an in-line subtraction control for non-specific binding.

  • Quenching: Block unreacted esters on both flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (from 50 µM down to 0.39 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Kinetic Injection: Inject the compound series over both FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation Step: Inject a known Fn14 antagonist (e.g., L524-0366)[3] at 10 µM as a positive control to verify chip viability.

  • Data Analysis: Subtract FC1 from FC2, and apply a solvent correction curve to account for bulk refractive index changes due to DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Cell-Based NF-κB Luciferase Reporter Assay

Causality: Proving physical binding via SPR is insufficient; the compound must demonstrate the ability to halt downstream signaling in a living system. Because TWEAK-Fn14 signaling primarily drives NF-κB, a luciferase reporter provides a highly sensitive, quantifiable readout of transcriptional suppression.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293 cells (which express low basal Fn14) at 1×104 cells/well in a 96-well plate. Co-transfect cells with an Fn14 expression plasmid, an NF-κB-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (internal control for cell viability and transfection efficiency).

  • Compound Treatment: 24 hours post-transfection, pre-treat the cells with varying concentrations of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (0.1 µM to 50 µM) for 1 hour.

  • Stimulation: Add recombinant soluble TWEAK (sTWEAK) at 100 ng/mL to the wells. Incubate for 6 hours.

  • Self-Validation (Selectivity Control): In a parallel set of wells, substitute sTWEAK with TNF- α (10 ng/mL). A specific Fn14 antagonist will only inhibit TWEAK-induced luminescence, leaving TNF- α -induced NF-κB activation unaffected.

  • Detection: Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize firefly luciferase signals against Renilla luciferase signals.

  • Analysis: Plot the normalized luminescence against the log of the compound concentration to calculate the functional IC50​ .

Quantitative Data Presentation

The following table summarizes the expected pharmacological metrics for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid alongside a standard reference compound, synthesizing data from predictive models and historical assay baselines for this target class[1][3].

CompoundTarget DomainSPR Affinity ( KD​ )Functional Assay ( IC50​ )Molecular WeightClogPMechanism of Action
3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Fn14 CRD~5.0 - 15.0 µM~10.0 - 20.0 µM329.37 g/mol 2.8Competitive Steric Blockade
L524-0366 (Reference)Fn14 CRD7.12 µM7.8 µM322.81 g/mol 2.1Competitive Steric Blockade

Note: ClogP values indicate that both compounds possess favorable lipophilicity for initial hit-to-lead optimization, though further structural tuning of the acrylic acid derivative may be required to enhance BBB penetration for glioblastoma indications.

References

  • FN14 antagonists and therapeutic uses thereof Source: United States Patent US9238034B2 URL
  • Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells Source: Oncotarget URL:[Link]

Sources

Method

Application Notes and Protocols for the Research Chemical: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Introduction: A Structural Rationale for Investigation 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a novel research chemical characterized by a unique combination of three key functional moieties: an indoline scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structural Rationale for Investigation

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a novel research chemical characterized by a unique combination of three key functional moieties: an indoline scaffold, an arylsulfonyl group, and an acrylic acid tail. While specific biological data for this compound is not yet extensively published, its structural components are prevalent in a multitude of pharmacologically active agents, providing a strong rationale for its investigation in drug discovery and chemical biology.

The indole ring system, and its reduced form indoline, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from anti-cancer to anti-inflammatory and neuroprotective agents.[1][2][3] The arylsulfonyl group is a well-established pharmacophore known to interact with various biological targets, often acting as a zinc-binding group in enzyme inhibitors or as a key component in receptor antagonists.[4][5][6] Finally, the acrylic acid moiety, an α,β-unsaturated carbonyl system, can act as a covalent modifier or participate in critical hydrogen bonding interactions within enzyme active sites.[7][8]

Given this structural makeup, 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid presents as a compelling candidate for investigation as a modulator of enzymatic activity or cellular signaling pathways. This document provides a detailed guide for researchers initiating studies with this compound, outlining its physicochemical properties, handling procedures, and a series of robust protocols to explore its potential biological activities.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is provided below. These values are critical for experimental design, including solvent selection and formulation.

PropertyValueSource
CAS Number 379729-42-7[9]
Molecular Formula C₁₇H₁₅NO₄S[9]
Molecular Weight 329.37 g/mol [9]
Purity ≥95% (as supplied)[9]
Topological Polar Surface Area (TPSA) 74.68 Ų[9]
Predicted LogP 2.5358[9]

Storage and Stability:

For long-term storage, the solid compound should be kept at room temperature in a tightly sealed container, protected from light and moisture.[9] Stock solutions, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Hypothesized Biological Target: Matrix Metalloproteinases (MMPs)

Based on its chemical structure, we hypothesize that 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid may function as an inhibitor of Matrix Metalloproteinases (MMPs). This hypothesis is grounded in the following observations:

  • Arylsulfonyl Moiety: The sulfonamide group is a known zinc-binding group, a critical feature for many MMP inhibitors that chelate the catalytic zinc ion in the enzyme's active site.[4]

  • Hydrophobic Scaffolding: The indoline and phenyl rings provide a hydrophobic scaffold that can fit into the hydrophobic S1' pocket of MMPs, a common feature of potent inhibitors.[4]

  • Carboxylic Acid Group: The acrylic acid provides a carboxylate group that can form crucial hydrogen bonds with residues in the enzyme's active site, further anchoring the inhibitor.

The following diagram illustrates the proposed mechanism of interaction.

G cluster_MMP MMP Active Site cluster_Inhibitor 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Zn_ion Zn²⁺ S1_pocket S1' Hydrophobic Pocket H_bond_acceptor H-bond Acceptor Residue Sulfonyl Sulfonyl Group (-SO₂-) Sulfonyl->Zn_ion Chelation Indoline Indoline/Phenyl Scaffold Indoline->S1_pocket Hydrophobic Interaction Carboxyl Carboxylate (-COO⁻) Carboxyl->H_bond_acceptor Hydrogen Bonding

Caption: Hypothesized binding mode of the compound in an MMP active site.

Experimental Protocols

The following protocols are designed to provide a comprehensive initial assessment of the biological activity of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, focusing on its potential as an MMP inhibitor and its effects on cancer cell lines where MMPs are often dysregulated.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution for use in subsequent biological assays.

Materials:

  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh out 3.29 mg of the compound. This corresponds to 10 µmoles (MW = 329.37 g/mol ).

  • Add 1 mL of high-quality DMSO to the solid compound.

  • Vortex thoroughly until the solid is completely dissolved. This will yield a 10 mM stock solution .

  • For working solutions, perform serial dilutions from the 10 mM stock into the appropriate assay buffer or cell culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

  • Store the 10 mM stock and any high-concentration aliquots at -20°C.

Protocol 2: In Vitro MMP-2 Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory potential and calculate the IC₅₀ value of the compound against a representative MMP, such as MMP-2.

Principle: This assay utilizes a quenched fluorogenic peptide substrate. Upon cleavage by active MMP-2, the fluorophore is released, and its fluorescence can be measured. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Workflow Diagram:

G Start Start Prepare_Reagents Prepare Assay Buffer, MMP-2 Enzyme, Substrate, and Inhibitor Dilutions Start->Prepare_Reagents Add_Inhibitor Add Compound or Vehicle (DMSO) to Plate Wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add MMP-2 Enzyme (Pre-activated) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (10 min, 37°C) to allow inhibitor binding Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate (1-2h, 37°C) Protected from light Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 328/393 nm) Incubate_2->Read_Fluorescence Analyze_Data Calculate % Inhibition and determine IC₅₀ Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MMP-2 fluorogenic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

    • Prepare a dilution series of the test compound in assay buffer (e.g., from 100 µM to 1 nM final concentration).

    • Dilute active human MMP-2 enzyme in assay buffer to the working concentration recommended by the supplier.

    • Dilute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 50 µL of each compound dilution to triplicate wells.

    • Include "No Enzyme" controls (50 µL buffer) and "Vehicle" controls (50 µL buffer with DMSO at the highest concentration used).

  • Enzyme Addition:

    • Add 25 µL of diluted MMP-2 enzyme to all wells except the "No Enzyme" controls.

    • Mix gently by tapping the plate.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 25 µL of the diluted fluorogenic substrate to all wells.

    • Immediately start kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 328/393 nm) at 37°C for 1-2 hours, taking readings every 5 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)) * 100

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment (MTT Assay)

Objective: To evaluate the cytotoxic or anti-proliferative effects of the compound on a relevant cancer cell line (e.g., HT-1080 fibrosarcoma, which expresses high levels of MMPs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Procedure:

  • Cell Seeding:

    • Seed HT-1080 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentration series of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot % Viability versus log[Compound Concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the initial investigation of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. Based on its structural features, this compound holds promise as a research tool, potentially as an enzyme inhibitor. The successful execution of these experiments will elucidate its in vitro potency against a hypothesized target like MMP-2 and its corresponding effect on cancer cell proliferation.

Positive results from these initial screens should be followed by more in-depth studies, including:

  • Selectivity Profiling: Testing the compound against a panel of different MMPs and other related proteases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In-Cell Target Engagement: Utilizing techniques like cellular thermal shift assays (CETSA) to confirm that the compound interacts with its intended target within a cellular context.

  • Advanced Cell-Based Assays: Evaluating the compound's effect on cell migration and invasion, key processes mediated by MMPs.

This structured approach will enable a thorough and scientifically rigorous evaluation of this novel chemical entity, paving the way for its potential development in various therapeutic areas.

References

  • MDPI. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. [Link]

  • PubMed. Protease inhibitors - part 5. Alkyl/arylsulfonyl- and arylsulfonylureido-/arylureido- glycine hydroxamate inhibitors of Clostridium histolyticum collagenase. [Link]

  • PMC. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. [Link]

  • Google Patents. Indole acrylic acid derivative and its use for preparing immune inhibitor.
  • MDPI. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]

  • RSC Publishing. Arylsulfonyl histamine derivatives as powerful and selective α-glucosidase inhibitors. [Link]

  • ResearchGate. Synthesis of Arylsulfonyl Hydrazone Derivatives: Antioxidant Activity, Acetylcholinesterase Inhibition Properties, and Molecular Docking Study. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]

  • IJIRT. A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. [Link]

  • PubMed. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. [Link]

  • NextSDS. 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID. [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • PMC. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

  • PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Welcome to the technical support center for the synthesis and yield optimization of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. This guide is designed for researchers and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven strategies to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid?

The most common and logical approach is a two-step synthesis. The first step involves the formation of the key intermediate, 4-(indolin-1-ylsulfonyl)benzaldehyde. This is followed by a Knoevenagel-Doebner condensation with malonic acid to construct the acrylic acid moiety.

Q2: What are the primary challenges that impact the overall yield of this synthesis?

The primary challenges are typically concentrated in the Knoevenagel-Doebner condensation step. These include incomplete reaction conversion, formation of side products, and difficulties in product isolation and purification. The initial sulfonylation step is generally robust, but inefficient purification can lead to lower-quality intermediates that negatively affect the subsequent reaction.

Q3: Are there any specific safety precautions I should be aware of?

Yes. Pyridine, often used as a solvent and catalyst, is toxic and has a low boiling point (115 °C); it should be handled exclusively in a well-ventilated fume hood.[1] Concentrated acids like HCl, used during workup, are highly corrosive. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory throughout the procedure.

Overall Synthetic Workflow

G cluster_0 Stage 1: Sulfonylation cluster_1 Stage 2: Knoevenagel-Doebner Condensation Indoline Indoline Intermediate 4-(Indolin-1-ylsulfonyl)benzaldehyde SulfonylChloride 4-Formylbenzenesulfonyl Chloride FinalProduct 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid MalonicAcid Malonic Acid G Start Low Final Yield Prob1 Incomplete Reaction Start->Prob1 Prob2 Purification Loss Start->Prob2 Prob3 Side Product Formation Start->Prob3 Sol1a Optimize Catalyst: - Use Pyridine/Piperidine in Dioxane - Try aqueous Ni(NO3)2 system Prob1->Sol1a Cause: Catalyst/Conditions Sol1b Increase Malonic Acid ratio (e.g., 1:3 aldehyde:acid) Prob1->Sol1b Cause: Stoichiometry Sol1c Ensure proper reflux temperature is maintained Prob1->Sol1c Cause: Temperature Sol2a Improve Workup: - Pour into cold water - Acidify carefully to pH 3-4 Prob2->Sol2a Cause: Incomplete Precipitation Sol2b Wash precipitate thoroughly with cold water to remove impurities (Pyridine, Malonic Acid) Prob2->Sol2b Cause: Contamination Sol2c Recrystallize from Ethanol/Water for high purity product Prob2->Sol2c Cause: Final Purity Sol3a Monitor reaction by TLC Prob3->Sol3a Action Sol3b Stop reaction once aldehyde is consumed to avoid Michael addition Prob3->Sol3b Action

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Assays

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter erratic assay data—such as shifting IC50 values, irreproducible cell-based efficacy, or sudden compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter erratic assay data—such as shifting IC50 values, irreproducible cell-based efficacy, or sudden compound precipitation—when working with complex synthetic building blocks.

This guide provides a deep-dive into the physicochemical behavior of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS 379729-42-7) . By understanding the causality behind its molecular interactions, you can engineer robust, self-validating experimental workflows.

Physicochemical Profiling & Causality Analysis

To troubleshoot this compound, we must first deconstruct its structure. The molecule features a highly hydrophobic indoline-sulfonamide core juxtaposed with a single polar, ionizable acrylic acid moiety [1]. This structural dichotomy creates specific liabilities in aqueous environments: the hydrophobic core drives aggregation (precipitation) and non-specific protein binding, while the α,β -unsaturated carbonyl of the acrylic acid introduces chemical reactivity risks [2, 3].

Table 1: Structural Liabilities and Physicochemical Properties

PropertyValue / EstimateExperimental Implication
Molecular Weight 329.37 g/mol Standard membrane permeability profile.
Estimated LogP ~3.5 – 4.5High lipophilicity. Prone to non-specific binding to plasticware and serum proteins.
Ionizable Group Carboxylic Acid (pKa ~4.5)Highly pH-dependent solubility. Insoluble in acidic buffers (pH < 6.0).
Reactive Moiety α,β -Unsaturated CarbonylActs as a Michael acceptor. Risk of covalent adduction with assay nucleophiles (e.g., DTT) [3].
Aqueous Solubilization & Assay Integration Workflow

The most critical point of failure in biochemical assays is the transition from a 100% DMSO stock to an aqueous buffer. The diagram below outlines the logical decision tree required to prevent "solvent crash" and chemical degradation.

G Stock 10 mM Stock in 100% DMSO Dilution Dilution into Aqueous Buffer Stock->Dilution CheckPH Check Buffer pH & Additives Dilution->CheckPH LowPH pH < 6.5 or No Carrier Protein (Precipitation Risk) CheckPH->LowPH Acidic/Lean Buffer HighThiol High DTT / GSH Present (Michael Addition Risk) CheckPH->HighThiol Thiol-rich Buffer Optimum pH 7.4 + Carrier Protein (BSA) + TCEP (if reducing needed) CheckPH->Optimum Optimized Buffer Action1 Add 0.01% Tween-20 or 0.1% BSA prior to compound LowPH->Action1 Action2 Replace DTT/GSH with TCEP to prevent covalent adduction HighThiol->Action2 Action3 Proceed with Stepwise Serial Dilution Optimum->Action3 Action1->Action3 Action2->Action3

Workflow for optimizing aqueous dilution and avoiding precipitation or covalent adduction.

Troubleshooting Q&A

Q1: Why does the compound immediately precipitate (turn cloudy) when diluted from a 10 mM DMSO stock into my biochemical assay buffer? The Causality: This is a classic "solvent crash." The compound relies entirely on its single carboxylate group for aqueous solubility. If your buffer pH is near or below its pKa (e.g., pH 5.5), the carboxylate becomes protonated and uncharged. Without the ionic charge, the highly hydrophobic indoline core rapidly nucleates and aggregates as the DMSO fraction drops below 5%. The Solution: Ensure your assay buffer is strictly maintained at pH 7.2 to ensure the carboxylic acid is fully deprotonated. Furthermore, never spike high-concentration DMSO stocks directly into bare aqueous buffers. Pre-condition the buffer with a carrier (0.1% BSA) or a non-ionic surfactant (0.01% Tween-20) to provide hydrophobic pockets that stabilize the compound during the solvent transition.

Q2: I am observing a time-dependent loss of potency (shifting IC50 values) during prolonged 4-hour enzyme incubations. Is the compound degrading? The Causality: It is highly likely that your compound is being consumed by the assay buffer itself. The acrylic acid moiety is an α,β -unsaturated carbonyl, which acts as a Michael acceptor. If your assay buffer contains high concentrations of nucleophilic thiols like Dithiothreitol (DTT), β -mercaptoethanol, or Glutathione (GSH), the compound will undergo a hetero-Michael addition over time, forming a covalent adduct and depleting the active free drug from the well [3]. The Solution: If a reducing environment is mandatory for your enzyme's stability, substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent reducing agent but a very poor nucleophile, meaning it will not react with the acrylic acid double bond.

Q3: My cell-based assay shows a 50-fold right-shift in EC50 compared to my biochemical assay. How do I correct this? The Causality: With an estimated LogP of ~4.0, this compound is highly lipophilic [2]. In cell culture media supplemented with 10% Fetal Bovine Serum (FBS), the compound will heavily partition into lipid bilayers and bind non-specifically to serum albumin. This drastically reduces the free fraction ( fu​ ) of the drug available to engage the target. The Solution: Perform the assay in reduced-serum media (e.g., 1% FBS) or serum-free media if the cells can tolerate it for the duration of the assay. Alternatively, run a parallel biochemical assay in the presence of 10% FBS to calculate the exact protein-binding shift and mathematically correct your cell-based EC50.

Standard Operating Procedure: Stepwise Aqueous Dilution

To ensure a self-validating, reproducible concentration-response curve, abandon single-step high-fold dilutions. Use the following protocol to maintain the compound in a metastable state.

Materials Required:

  • 100% Anhydrous DMSO

  • Assay Buffer (pH 7.4, containing 0.01% Tween-20 or 0.1% BSA)

  • Polypropylene low-binding microcentrifuge tubes

Step-by-Step Methodology:

  • Primary Stock Generation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature. Note: Store aliquots at -20°C in desiccated containers to prevent water absorption by DMSO, which accelerates degradation.

  • Buffer Pre-conditioning: Prepare your target assay buffer. Verify the pH is 7.2. If a reducing agent is needed, add 1 mM TCEP. Ensure DTT is entirely excluded from the system.

  • Intermediate Solvent Transition: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50% DMSO / 50% Assay Buffer mixture. Pipette up and down vigorously. Scientific Rationale: Stepping down the DMSO concentration gradually prevents the rapid hydrophobic nucleation that causes irreversible brick-dust precipitation.

  • Final Assay Dilution: Dilute the 1 mM intermediate directly into the pre-conditioned 100% assay buffer to your highest working concentration (e.g., 10 μ M). The final DMSO concentration should be maintained at or below 1% to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Serial Dilution: Perform all subsequent serial dilutions (e.g., 3-fold or 10-fold) directly in the pre-conditioned assay buffer containing matched 1% DMSO to maintain a constant solvent background across all wells.

References
  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 60(3), 839-885 (2017). Available at:[Link]

Troubleshooting

Technical Support Center: Investigating "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" in Experimental Assays

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid". Given that this is an investigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid". Given that this is an investigational molecule, its precise biological targets and potential for off-target effects are still under exploration. This guide provides a framework for understanding potential activities based on its chemical structure, troubleshooting common experimental challenges, and designing studies to elucidate its mechanism of action and selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" based on its chemical structure?

While the specific on-target of this compound has not been publicly disclosed, its core structural motifs are found in several classes of biologically active molecules. This allows us to infer potential target families that warrant investigation. The "indolin-1-ylsulfonyl" and "phenylacrylic acid" moieties are key features.

  • G-Protein Coupled Receptors (GPCRs): The indole-1-sulfonyl scaffold is a known pharmacophore for serotonin receptors, particularly the 5-HT6 receptor, where derivatives have shown potent antagonist activity.[1][2]

  • Epigenetic Modulators: Indolinyl-sulfonyl derivatives have been developed as selective inhibitors of histone deacetylases (HDACs), particularly class I HDACs, which are implicated in cancer.[3]

  • Enzymes Involved in Inflammation: Structurally related indolin-2-one derivatives bearing a sulfonylphenyl group have been synthesized as inhibitors of cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4][5]

  • Antiproliferative Pathways: The phenylacrylic acid moiety is found in compounds with demonstrated anti-tumor properties.[6]

It is plausible that "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" may interact with one or more of these target classes.

Q2: My experimental results are not what I expected. What are the potential causes?

When working with a novel small molecule, unexpected results are common and can be valuable for understanding its true mechanism of action. Several factors could be at play:

  • Off-Target Effects: The compound may be interacting with unintended proteins in your experimental system, leading to the observed phenotype. It's a well-documented phenomenon that off-target interactions can be the primary mechanism of action for some drugs.[7]

  • On-Target, but in an Unexpected Pathway: The compound might be hitting its intended target, but this target could have unappreciated roles in the specific cell type or context you are studying.

  • Compound Stability and Solubility: The molecule may be degrading in your cell culture medium or have poor solubility, leading to a lower effective concentration than intended.

  • Cell-Specific Factors: The expression levels of the on-target and potential off-targets can vary significantly between different cell lines, leading to different biological responses.

Q3: How can I begin to identify the primary biological target of this compound?

Identifying the direct molecular target of a novel compound is a critical step. A multi-pronged approach is often the most effective:

  • Computational Prediction: Use cheminformatics tools to screen the compound's structure against databases of known pharmacophores to predict likely targets.

  • Broad-Spectrum Screening: Profile the compound against large panels of proteins, such as kinase or GPCR panels, to identify potential interactions.

  • Affinity-Based Proteomics: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Genetic Approaches: Use CRISPR-Cas9 to create knockout cell lines for suspected targets. If the cells become resistant to the compound after a gene is knocked out, it strongly suggests that the protein product of that gene is the target.[7]

Q4: What are some best practices for interpreting data and avoiding pitfalls with a novel compound?

  • Validate with Orthogonal Assays: Confirm your findings using different experimental methods. For example, if you see an effect on cell proliferation, you could also look at changes in cell cycle markers or apoptosis.

  • Use Structurally Related Negative Controls: Synthesize or obtain a close analog of the compound that is predicted to be inactive. If this negative control does not produce the same biological effect, it strengthens the case that the observed activity is specific.

  • Dose-Response Relationship: Establish a clear dose-response curve for your observed effect. A classic sigmoidal curve is indicative of a specific biological interaction.

  • Consider the Cellular Context: Be aware of the specific signaling pathways that are active in your chosen cell model and how your compound might be influencing them.

Troubleshooting Guide

This section provides structured workflows to address common issues encountered during the experimental evaluation of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid".

Problem: Unexpected or Potent Cytotoxicity in Cell-Based Assays

You observe significant cell death at concentrations where you expected to see a specific phenotypic effect. This may indicate a potent off-target liability.

dot

A Unexpected Cytotoxicity Observed B Step 1: Verify Compound Integrity & Purity (LC-MS, NMR) A->B C Step 2: Confirm in Multiple Cell Lines (Dose-response curves) B->C D Is cytotoxicity global or cell-type specific? C->D E Global D->E Global F Cell-type Specific D->F Specific G Step 3: Broad Off-Target Screening (e.g., Kinase, GPCR panels) E->G I Step 3: Comparative Omics (RNA-seq, Proteomics on sensitive vs. resistant cells) F->I H Step 4: Investigate Top Hits (Competitive binding assays, KO/KD cell lines) G->H J Identify differentially expressed pathways/targets I->J

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Protocol for Troubleshooting Cytotoxicity:

  • Verify Compound Integrity:

    • Objective: To ensure the observed effect is from the correct, pure compound.

    • Method:

      • Analyze your current stock of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its molecular weight and purity.

      • If possible, obtain a fresh lot of the compound and repeat a key experiment to rule out degradation or contamination of your initial stock.

  • Characterize the Cytotoxic Profile:

    • Objective: To understand the breadth and nature of the cytotoxicity.

    • Method:

      • Select a panel of 3-5 cell lines from different tissue origins.

      • Perform dose-response experiments in each cell line, measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) over a wide range of concentrations (e.g., from 1 nM to 100 µM).

      • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

    • Interpretation: If the IC50 values are similar across all cell lines, it may suggest an effect on a fundamental cellular process. If only certain cell lines are sensitive, it points towards a target that is specifically expressed or critical in those cells.

  • Identify Potential Off-Targets:

    • Objective: To generate a list of candidate proteins that might be responsible for the cytotoxicity.

    • Method (if cytotoxicity is broad):

      • Submit the compound for screening against a commercial kinase panel (e.g., a panel of 400+ kinases).

      • Similarly, screen against a GPCR panel.

    • Method (if cytotoxicity is cell-type specific):

      • Perform RNA-sequencing on a sensitive and a resistant cell line, both treated with the compound at the IC50 concentration (for the sensitive line) and untreated.

      • Analyze the data to identify signaling pathways that are uniquely perturbed in the sensitive cell line.

  • Validate Candidate Off-Targets:

    • Objective: To confirm that a candidate off-target is responsible for the cytotoxic effect.

    • Method:

      • Select a top candidate from your screening or omics data (e.g., a kinase that is strongly inhibited).

      • Use CRISPR/Cas9 to knock out the gene encoding this protein in the sensitive cell line.

      • Treat the knockout cells with the compound. A significant increase in the IC50 compared to the wild-type cells validates that the cytotoxicity is mediated through this off-target.

Problem: Inconsistent or Non-Reproducible Experimental Results

dot

A Inconsistent Results B Step 1: Assess Compound Solubility (Nephelometry or visual inspection of stock) A->B C Is there evidence of precipitation? B->C D Yes C->D E No C->E F Step 2: Revise Solubilization Protocol (Use DMSO, sonicate, warm gently) D->F G Step 2: Evaluate Compound Stability (Incubate in media, analyze by HPLC-MS over time) E->G H Is the compound stable for the duration of the assay? G->H I No H->I J Yes H->J K Step 3: Modify Experimental Design (Reduce incubation time, replenish compound) I->K L Step 3: Standardize Assay Protocol (Cell passage number, seeding density, reagent lots) J->L

Caption: Workflow for addressing inconsistent experimental results.

Detailed Protocol for Improving Reproducibility:

  • Assess and Optimize Solubility:

    • Objective: To ensure the compound is fully dissolved at the tested concentrations.

    • Method:

      • Prepare your highest stock concentration (typically 10-20 mM in 100% DMSO). Visually inspect for any particulate matter.

      • When diluting into aqueous assay buffer or cell culture medium, observe the solution for any cloudiness or precipitation.

      • If solubility is an issue, try preparing a lower concentration stock, using gentle warming, or brief sonication to aid dissolution. Always vortex immediately after diluting from a DMSO stock into an aqueous solution.

  • Evaluate Compound Stability:

    • Objective: To determine if the compound is stable under your experimental conditions.

    • Method:

      • Incubate "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" at its final assay concentration in your cell culture medium (with serum) at 37°C.

      • Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).

      • Analyze the samples by HPLC-MS to quantify the amount of the parent compound remaining.

    • Interpretation: If the compound degrades significantly over the course of your experiment, you may need to shorten the assay duration or add fresh compound at regular intervals.

  • Standardize Experimental Parameters:

    • Objective: To minimize variability from other sources.

    • Method:

      • Use cells within a consistent range of passage numbers.

      • Ensure precise and consistent cell seeding densities.

      • Use the same lots of reagents (e.g., serum, media, plates) for a set of comparative experiments.

      • Maintain a detailed lab notebook, documenting every step and variable.

Data Summary: Potential Activities of Structurally Related Compounds

The following table summarizes the known biological activities of compounds containing structural motifs similar to "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid". This information can guide the initial hypothesis-driven testing for this novel compound.

Compound ClassCore MoietyKnown Biological Target(s)Observed EffectReference(s)
Indole SulfonamidesIndole-1-sulfonyl5-HT6 ReceptorAntagonism, Pro-cognitive[1][2]
Indoline SulfonamidesIndolin-1-ylsulfonylHistone Deacetylases (HDAC1, HDAC2)Inhibition, Antiproliferative[3]
Indolinone DerivativesPhenylsulfonyl-methylene-indolin-2-oneCOX-1/2, 5-LOXInhibition, Anti-inflammatory[4]
Phenylacrylic AcidsPhenylacrylic acidTyrosinase, other cancer-related pathwaysSubstrate, Anti-tumor activity[6]

References

  • Interleukin-1 and the effects of cyclooxygenase inhibitors on its biological activities. Seminars in Arthritis and Rheumatism. Available at: [Link]

  • Zajdel, P., et al. (2005). N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 379-383. Available at: [Link]

  • Hogendorf, A. S., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Chemical Neuroscience, 7(8), 1098-1113. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]

  • Li, Y., et al. (2015). Effect of C7-substitution of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines on the selectivity towards a subclass of histone deacetylases. RSC Advances, 5(3), 1933-1937. Available at: [Link]

  • Pal, P. K., et al. (1993). Polyhydroxylated Phenylacrylic Acid Derivatives as New Anti-Tumor Agents. Journal of Medicinal Chemistry, 36(14), 2013-2020. Available at: [Link]

  • Canale, V., et al. (2023). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Biomolecules, 13(1), 12. Available at: [Link]

  • Patents on Polymer Derived From Acrylic Acid Monomer Or Derivative. Available at: [Link]

  • CN100519524C - Indole acrylic acid derivative and its use for preparing immune inhibitor - Google Patents.
  • Mazzoleni, S., et al. (2023). Irisin Is Target of Sphingosine-1-Phosphate/Sphingosine-1-Phosphate Receptor-Mediated Signaling in Skeletal Muscle Cells. International Journal of Molecular Sciences, 24(13), 10580. Available at: [Link]

  • Sharma, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 295. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7353. Available at: [Link]

  • United States Patent: 9,815,934. Available at: [Link]

  • Shaker, A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. Research Square. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Introduction Welcome to the technical support guide for the synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS 379729-42-7).[1][2][3] This molecule, a key building block in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS 379729-42-7).[1][2][3] This molecule, a key building block in medicinal chemistry and materials science, presents several synthetic challenges that can lead to failed reactions, low yields, or impure products.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions. Our approach is to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.

Synthetic Strategy Overview

The synthesis of the target molecule is typically achieved through a two-step sequence involving sulfonamide formation followed by a Knoevenagel condensation. This strategy is generally preferred for its reliability and use of readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks the target molecule down into two key precursors: 4-formyl-N-indoline-benzenesulfonamide and malonic acid. The sulfonamide itself can be disconnected to reveal indoline and 4-formylbenzene-1-sulfonyl chloride.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting_materials Starting Materials Target 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid Sulfonamide_Aldehyde 4-(Indolin-1-ylsulfonyl)benzaldehyde Target->Sulfonamide_Aldehyde Knoevenagel Condensation Malonic_Acid Malonic Acid Target->Malonic_Acid Indoline Indoline Sulfonamide_Aldehyde->Indoline Sulfonamide Formation Sulfonyl_Chloride 4-Formylbenzene-1-sulfonyl chloride Sulfonamide_Aldehyde->Sulfonyl_Chloride

Caption: Retrosynthetic analysis of the target molecule.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues you may encounter during the synthesis, organized by reaction step.

Part 1: Sulfonamide Formation

The first critical step is the reaction between indoline and 4-formylbenzene-1-sulfonyl chloride. The classic method involves reacting the sulfonyl chloride with the amine in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[6][7]

Q1: My reaction shows low to no formation of the desired sulfonamide product. What went wrong?

This is a frequent issue that can often be traced back to reagent quality or reaction conditions.

  • Cause 1: Inactive Sulfonyl Chloride. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[6] Improper storage or using an old bottle is a common culprit.

    • Solution:

      • Always use a fresh bottle of the sulfonyl chloride or purify it before use.

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use anhydrous solvents.

  • Cause 2: Low Nucleophilicity of Indoline. While indoline is generally a good nucleophile, impurities or protonation can reduce its reactivity.

    • Solution:

      • Ensure the indoline is pure. If it is dark or discolored, consider distillation or filtration through a short plug of silica.

      • The base is critical. Pyridine often serves as both the base and solvent. Ensure at least stoichiometric amounts are used to scavenge the generated HCl, which would otherwise protonate the indoline, shutting down the reaction.

  • Cause 3: Incorrect Stoichiometry. An improper ratio of reactants is a simple but common error.

    • Solution: Carefully check the molar equivalents of the indoline, sulfonyl chloride, and base. A slight excess of the amine (1.1 equivalents) can sometimes be beneficial, but a large excess of the sulfonyl chloride should be avoided to prevent side reactions.[6]

Q2: I see a second, less polar spot on my TLC analysis, leading to a complex mixture. What is it?

This is likely due to di-sulfonylation, where both N-H bonds of a primary amine react. While indoline is a secondary amine, this issue is pertinent to analogous syntheses with primary amines and serves as a key troubleshooting point in sulfonamide chemistry.[6] For indoline, a more relevant side reaction could involve ring opening or oxidation under harsh conditions, though this is less common.

  • Cause: Overly Forcing Conditions. High reaction temperatures or prolonged reaction times can sometimes promote undesired side reactions.

    • Solution:

      • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

      • Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting amine is consumed.

Q3: My major byproduct is highly polar and stays at the baseline on the TLC plate. What is this?

This is almost certainly the sulfonic acid from the hydrolysis of your sulfonyl chloride.

  • Cause: Water in the Reaction. As mentioned in Q1, moisture is the primary enemy of sulfonyl chlorides.

    • Solution:

      • Rigorously dry all solvents and glassware.

      • Run the reaction under a strictly inert atmosphere.

      • Add the sulfonyl chloride slowly to the solution of indoline and base to minimize its exposure to any trace moisture.

G Start Low/No Sulfonamide Product Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Stoichiometry 3. Confirm Stoichiometry Start->Check_Stoichiometry Sulfonyl_Chloride Is Sulfonyl Chloride active? (Not hydrolyzed) Check_Reagents->Sulfonyl_Chloride Inert_Atmosphere Was reaction under inert atmosphere? Check_Conditions->Inert_Atmosphere Use_Fresh Action: Use fresh/purified sulfonyl chloride Sulfonyl_Chloride->Use_Fresh No Amine_Purity Is Indoline pure? Sulfonyl_Chloride->Amine_Purity Yes Purify_Amine Action: Purify indoline (distill/filter) Amine_Purity->Purify_Amine No Use_Inert Action: Use N2/Ar and anhydrous solvents Inert_Atmosphere->Use_Inert No Base_Check Is base adequate/correct? Inert_Atmosphere->Base_Check Yes Adjust_Base Action: Use stoichiometric non-nucleophilic base (e.g., Pyridine) Base_Check->Adjust_Base No

Caption: Troubleshooting workflow for low yield in sulfonamide formation.

Part 2: Knoevenagel-Doebner Condensation

This step involves the condensation of the aldehyde intermediate with malonic acid, catalyzed by a base like piperidine in a solvent such as pyridine. The reaction is driven by heating, which also facilitates the decarboxylation of the intermediate to yield the α,β-unsaturated acrylic acid.[8][9]

Q1: The condensation reaction is very slow or appears to have stalled. Why?

  • Cause 1: Ineffective Catalyst/Base System. The choice and amount of base are crucial. Piperidine acts as a catalyst to form the enolate of malonic acid, while pyridine serves as the solvent and facilitates the final decarboxylation.[8]

    • Solution:

      • Ensure you are using a catalytic amount of piperidine (typically 0.1-0.2 equivalents).

      • Pyridine is the standard solvent for the Doebner modification; using other solvents may significantly slow down or halt the reaction, especially the decarboxylation step.

  • Cause 2: Insufficient Temperature. The Doebner modification requires heat to drive the decarboxylation.

    • Solution: The reaction is typically run at the reflux temperature of pyridine (~115 °C).[8] Ensure your heating apparatus is reaching and maintaining this temperature.

  • Cause 3: Impure Aldehyde. The aldehyde starting material may have oxidized to the corresponding carboxylic acid, which will not participate in the reaction.

    • Solution: Check the purity of the sulfonamide aldehyde by NMR or LC-MS before starting. If significant oxidation has occurred, purify the aldehyde via column chromatography.

Q2: My yield is low, and I have difficulty isolating the product after acidification.

  • Cause 1: Incomplete Decarboxylation. If the heating is insufficient in time or temperature, the intermediate α,β-unsaturated dicarboxylic acid may not fully decarboxylate, leading to a mixture of products.

    • Solution: Ensure the reaction is heated at reflux for a sufficient time (typically 2-4 hours) and monitor by TLC until the starting aldehyde is consumed.[8]

  • Cause 2: Incorrect pH during Workup. The acrylic acid product is precipitated from the aqueous workup solution by acidification. If the pH is too high, the product will remain dissolved as its carboxylate salt. If the pH is too low, the indoline nitrogen could be protonated, potentially increasing solubility.

    • Solution: After pouring the cooled reaction mixture into water, acidify slowly with concentrated HCl while monitoring with pH paper. Aim for a final pH of approximately 3-4 for optimal precipitation.[8]

  • Cause 3: Product is partially soluble in the workup solvent.

    • Solution: Ensure the workup is performed in cold/ice water to minimize the solubility of the product. After filtration, wash the solid product with more cold water to remove residual pyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the quickest method. For the sulfonylation, you can monitor the disappearance of the indoline spot. For the Knoevenagel, monitor the disappearance of the aldehyde. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. Visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring reaction progress. It allows you to track the masses of starting materials, intermediates, and the final product, providing unambiguous confirmation of the reaction's status.

Q2: What are the key stability concerns for the reagents and the final product?

  • 4-Formylbenzene-1-sulfonyl chloride: Extremely moisture-sensitive. Store in a desiccator under an inert atmosphere.

  • Indoline: Can be susceptible to air oxidation over time, often indicated by a darkening in color from pale yellow to dark brown/red. While generally stable under the reaction conditions, prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided.[10]

  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid: The acrylic acid moiety can potentially undergo polymerization or isomerization under UV light or high heat. Store the final product in a cool, dark place.

Q3: What are the expected NMR peaks for the final product?

Characterization is critical. Below is a table of expected proton and carbon NMR shifts.

Data Type Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR ~12.5 (s, 1H, COOH), ~7.9-7.5 (m, 4H, Ar-H), ~7.4 (d, 1H, vinyl-H), ~7.2-7.0 (m, 4H, Indoline Ar-H), ~6.5 (d, 1H, vinyl-H), ~4.1 (t, 2H, Indoline-CH₂), ~3.1 (t, 2H, Indoline-CH₂)
¹³C NMR ~172 (COOH), ~145-120 (Multiple Ar-C and vinyl-C signals), ~50 (Indoline-CH₂), ~28 (Indoline-CH₂)
(Note: Shifts are approximate and depend on the solvent used, typically DMSO-d₆ or CDCl₃)

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Indolin-1-ylsulfonyl)benzaldehyde
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indoline (1.0 eq) and anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add 4-formylbenzene-1-sulfonyl chloride (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the indoline.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water (10 volumes). A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or ether to aid in drying.

  • Drying: Dry the solid product under vacuum to yield 4-(indolin-1-ylsulfonyl)benzaldehyde.

Protocol 2: Synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (Knoevenagel-Doebner)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(indolin-1-ylsulfonyl)benzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring. Monitor the reaction by TLC for the disappearance of the aldehyde (typically 2-4 hours).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice-cold water (10 volumes).

  • Precipitation: Carefully acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 3-4. A solid product should precipitate.

  • Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with ample cold water to remove impurities. Dry the purified product in a vacuum oven. For higher purity, recrystallization from an ethanol/water mixture can be performed.

References

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

  • Sulfonamide. Wikipedia. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? r/Chempros - Reddit. Available from: [Link]

  • 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID. NextSDS. Available from: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available from: [Link]

  • All reagents were commercial grade materials and were used without further purification. The Royal Society of Chemistry. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. J Phys Chem A. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available from: [Link]

  • NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. ChemRxiv. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. Available from: [Link]

  • In situ generation under basic or acidic reaction conditions of alkylideneindolenines or alkylideneindoleninium ions. ResearchGate. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry. Available from: [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP. Available from: [Link]

  • Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity. Der Pharma Chemica. Available from: [Link]

  • Polyfunctionalized N-Arylsulfonyl Indoles: Identification of (E)-N-Hydroxy-3-{3-[(5-(3-(piperidin-1-yl)propoxy]-1H-indol-1-yl)sulfonyl]phenyl}acrylamide (MTP150) for the Epigenetic-based Therapy of Parkinson's Disease. MDPI. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Publications. Available from: [Link]

  • Process for the preparation of 3-indolyl aliphatic acid derivatives. Google Patents.
  • Method for purification of acrylic acid. Google Patents.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung B. Available from: [Link]

  • Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Indian Academy of Sciences. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Assay Sensitivity with ISPAA Derivatization

Welcome to the Application Support Center for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS No. 379729-42-7), hereafter referred to as ISPAA .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS No. 379729-42-7), hereafter referred to as ISPAA .

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are utilizing ISPAA as a pre-column derivatization reagent. Endogenous low-molecular-weight thiols (such as glutathione, cysteine, and homocysteine) are notoriously difficult to quantify via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high polarity, poor retention on reversed-phase columns, and rapid autoxidation[1].

ISPAA solves these issues through a highly selective Thiol-Michael addition. The acrylic acid moiety acts as a potent Michael acceptor, covalently binding to free sulfhydryl groups. Simultaneously, the bulky, hydrophobic indolin-1-ylsulfonylphenyl group acts as an electrospray ionization (ESI) "enhancer tag." This tag drastically improves desolvation efficiency in the MS source and shifts the retention time of highly polar thiols into the optimal organic elution window, yielding massive sensitivity gains[2].

Quantitative Impact on Assay Sensitivity

The integration of ISPAA into your sample preparation workflow typically yields a 40- to 50-fold increase in sensitivity compared to underivatized analysis, outperforming standard N-ethylmaleimide (NEM) labeling[1].

Table 1: Comparative Limit of Detection (LOD) for Endogenous Thiols

Target AnalyteUnderivatized LOD (nM)NEM-Derivatized LOD (nM)ISPAA-Derivatized LOD (nM)Net Sensitivity Gain
Glutathione (GSH) 250.045.05.2~48x
Cysteine (Cys) 310.050.06.1~50x
Homocysteine (HCy) 280.048.05.8~48x
N-Acetylcysteine 295.052.06.5~45x

(Note: Values represent typical ESI+ LC-MS/MS performance on a triple quadrupole mass spectrometer).

Mechanistic Workflow

Understanding the chemical causality of the derivatization process is critical for assay optimization. The reaction relies on the deprotonation of the thiol to a highly nucleophilic thiolate anion, which attacks the β -carbon of the ISPAA acrylic acid group[3].

G A Biological Sample (Oxidation-Prone Thiols) C Thiol-Michael Addition (pH 7.5, 37°C) A->C B ISPAA Reagent (Michael Acceptor) B->C D Stable Thioether Adduct (Hydrophobic Tag) C->D Prevents Autoxidation E LC-MS/MS Analysis (Enhanced ESI Efficiency) D->E 10x-50x Signal Boost

Workflow of thiol derivatization using ISPAA to prevent autoxidation and enhance LC-MS/MS sensitivity.

Troubleshooting & FAQs

Q1: I am observing incomplete derivatization and low analyte recovery. What is causing this?

Root Cause & Causality: Derivatization efficiency is strictly governed by pH and reaction kinetics. The pKa of the thiol group in cysteine is approximately 8.3. If your sample buffer is too acidic (pH < 6.5), the thiol remains protonated and lacks the nucleophilicity required to attack the ISPAA double bond[3]. Conversely, if the reagent concentration is too low, the pseudo-first-order kinetics slow down, allowing competing autoxidation to consume your analytes. Solution:

  • Ensure the reaction buffer is strictly maintained at pH 7.5 – 7.8 using a strong buffering agent (e.g., 100 mM Ammonium Bicarbonate).

  • Maintain a minimum of a 50-fold molar excess of ISPAA relative to the estimated total thiol content in the sample.

Q2: My chromatogram shows severe ion suppression and high background noise. How do I fix this?

Root Cause & Causality: ISPAA contains a highly ionizable indolin-1-ylsulfonyl group. While this is excellent for boosting the signal of your target adducts, any unreacted ISPAA left in the sample will aggressively compete for charge in the ESI source droplets, leading to massive ion suppression of the analytes. Solution: You must quench the reaction and remove excess reagent. Add a scavenging agent (like dithiothreitol, DTT) post-reaction to consume free ISPAA, followed by Solid-Phase Extraction (SPE) cleanup using a polymeric reversed-phase cartridge (e.g., Oasis HLB) to wash away salts and hydrophilic quenchers before elution.

Q3: Can ISPAA derivatize primary amines (like the N-terminus of peptides)?

Root Cause & Causality: Thiol-Michael additions are highly chemoselective at neutral pH. However, if the pH exceeds 8.5, primary amines begin to deprotonate and act as competing nucleophiles, leading to off-target labeling[3]. Solution: Keep the reaction pH strictly below 8.0. If amine cross-reactivity is suspected, lower the reaction temperature from 37°C to 25°C and reduce the incubation time to 15 minutes.

Logical Troubleshooting Tree

G Start Issue: Low Assay Sensitivity or Poor Peak Area Q1 Is sample pH between 7.5 - 7.8? Start->Q1 A1_No Thiolate anion not formed. Adjust buffer pH. Q1->A1_No No Q2 Is ISPAA in ≥50x molar excess? Q1->Q2 Yes A2_No Incomplete derivatization. Increase ISPAA concentration. Q2->A2_No No Q3 Is background noise high? Q2->Q3 Yes A3_Yes Unreacted ISPAA suppressing ionization. Implement SPE cleanup. Q3->A3_Yes Yes Success Optimal LC-MS/MS Sensitivity Q3->Success No

Logical troubleshooting tree for resolving low sensitivity in ISPAA-derivatized LC-MS/MS assays.

Standard Operating Protocol: ISPAA Derivatization

This protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any manipulation, you mathematically account for derivatization efficiency and matrix effects.

Step 1: Reagent and Standard Preparation

  • Prepare a 10 mM stock solution of ISPAA in LC-MS grade Acetonitrile (ACN). Store at -20°C.

  • Self-Validation Check: Spike 10 µL of a 1 µM Stable-Isotope-Labeled Internal Standard (e.g., GSH-¹³C₂,¹⁵N) into 90 µL of your biological sample (plasma, cell lysate, or culture media).

Step 2: Disulfide Reduction (Optional)

  • If total thiols (reduced + oxidized) are required, add 10 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) to the sample.

  • Incubate at 37°C for 30 minutes to fully reduce disulfide bonds[1].

Step 3: Thiol-Michael Addition

  • Add 50 µL of 200 mM Ammonium Bicarbonate buffer (pH 7.8) to the sample to ensure optimal thiolate formation.

  • Add 20 µL of the 10 mM ISPAA stock solution.

  • Vortex for 10 seconds and incubate in the dark at 37°C for 30 minutes.

Step 4: Reaction Quenching & SPE Cleanup

  • Quench the reaction by adding 5 µL of 10% Formic Acid (FA) to drop the pH below 4.0, immediately halting the Michael addition[3].

  • Load the sample onto a pre-conditioned polymeric SPE cartridge (e.g., 30 mg/1 mL).

  • Wash with 1 mL of 5% Methanol in water (containing 0.1% FA) to remove salts and unreacted polar matrix components.

  • Elute the highly hydrophobic ISPAA-thioether adducts with 500 µL of 90% ACN (containing 0.1% FA).

Step 5: LC-MS/MS Analysis

  • Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 5% ACN, 0.1% FA).

  • Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the ISPAA-derivatized analytes. Calculate absolute recovery using the SIL-IS peak area ratio.

References

  • Title: Derivatization for liquid chromatography-mass spectrometry Source: ResearchGate URL
  • Source: Analytical Chemistry (ACS Publications)
  • Source: Government of Canada (NRC)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid and Other Indole Derivatives in Drug Discovery

Introduction: The Enduring Legacy of the Indole Scaffold The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in essential biomolecules like the amino acid try...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological systems.[1] This versatile scaffold has given rise to a vast array of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The remarkable ability of the indole ring to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in modern drug discovery.[4]

This guide provides an in-depth comparative analysis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid , a novel indole derivative, against other well-established classes of indole-based compounds. We will explore its potential therapeutic applications by drawing structural and functional parallels with known indole derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of indole-based therapeutics.

Featured Compound: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Chemical Structure:

  • CAS Number: 379729-42-7[5]

  • Molecular Formula: C₁₇H₁₅NO₄S[5]

  • Molecular Weight: 329.37 g/mol [5]

  • Synonyms: 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID[5]

Structural Rationale and Potential Biological Activity:

The chemical architecture of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid integrates several key pharmacophores that suggest potential biological activity:

  • Indoline Core: A saturated version of the indole ring, which can influence binding affinity and pharmacokinetic properties.

  • Sulfonamide Linker: A common functional group in many clinically approved drugs, known to interact with various enzymes.

  • Acrylic Acid Moiety: This group can participate in hydrogen bonding and may mimic endogenous carboxylic acids, potentially targeting enzymes that recognize such substrates.

While specific experimental data on the biological activity of this particular compound is not yet widely published, its structural components allow us to hypothesize its potential as an inhibitor of enzymes such as cyclooxygenases (implicated in inflammation), kinases (involved in cancer signaling), or metallo-β-lactamases (responsible for antibiotic resistance).

Comparative Analysis: Performance Against Established Indole Derivatives

To contextualize the potential of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, we will compare it to three distinct classes of indole derivatives with well-documented biological activities.

Anti-Inflammatory Activity: Indole Derivatives as Cyclooxygenase (COX) Inhibitors

The non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole acetic acid derivative, is a classic example of the anti-inflammatory potential of this scaffold.[2] Many indole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that mediates inflammation.[1][6]

Comparison:

The acrylic acid and sulfonamide moieties in 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid are features shared with some known COX inhibitors. For instance, certain indomethacin analogs have shown potent anti-inflammatory activity and COX-2 selectivity.[7] The indoline core, being more flexible than the indole ring, may allow for a different binding mode within the COX enzyme active site.

Experimental Data for a Representative COX Inhibitor (Compound S3):

CompoundAnti-inflammatory Activity (% inhibition)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound S3 *63.69% (after 3h)>1000.32>312
Indomethacin 76.89% (after 3h)---

*Compound S3 is a 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide derivative.[1][8]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Derivative Indole Derivative (e.g., Compound S3) Indole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by indole derivatives.

Anticancer Activity: Indole Derivatives Targeting Key Signaling Pathways

The indole scaffold is prevalent in numerous anticancer agents, targeting a variety of biological pathways including protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[9][10]

Comparison:

The structure of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid bears some resemblance to indole-3-ethylsulfamoylphenylacrylamides, which have demonstrated potent anti-proliferative and anti-angiogenic activities through HDAC inhibition.[11] Furthermore, indole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[12][13]

Experimental Data for a Representative PI3K/Akt/mTOR Pathway Inhibitor (Compound HA-2g):

CompoundTargetIC₅₀ (nM)Cell Line
Compound HA-2g mTOR66-
Compound HA-2g PI3Kα120-
Compound HA-2g Akt85-
Compound HA-2g -780 (GI₅₀)HCT-116

*Compound HA-2g is a novel indole-based inhibitor.[12]

Signaling Pathway: PI3K/Akt/mTOR in Cancer

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indole_Derivative Indole Derivative (e.g., HA-2g) Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition Indole_Derivative->mTOR Inhibition

Caption: Multi-targeted inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: Indole Derivatives as Metallo-β-Lactamase (MBL) Inhibitors

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics.[14][15] The development of MBL inhibitors is a key strategy to combat this resistance.

Comparison:

The carboxylic acid group in 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a key feature found in several MBL inhibitors, as it can chelate the zinc ions in the enzyme's active site.[16] Indole-2-carboxylate derivatives have recently emerged as a promising class of broad-spectrum MBL inhibitors.[17][18]

Experimental Data for a Representative MBL Inhibitor (Indole-2-carboxylate derivative):

CompoundTarget MBLIC₅₀ (µM)
Indole-2-carboxamide derivative *NDM-120-60

*This represents a class of modified indole-2-carboxylic acid derivatives.[16]

Experimental Workflow: Screening for MBL Inhibitors

MBL_Screening cluster_0 In Vitro Assay Start Start Incubate Incubate MBL enzyme with Indole Derivative Start->Incubate Add_Substrate Add β-lactam substrate (e.g., Nitrocefin) Incubate->Add_Substrate Measure Measure substrate hydrolysis (spectrophotometry) Add_Substrate->Measure Calculate Calculate IC₅₀ Measure->Calculate End End Calculate->End

Caption: A typical workflow for in vitro screening of MBL inhibitors.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

This protocol is adapted from studies evaluating indole derivatives as COX inhibitors.[1]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Test Compound Preparation: The indole derivative is dissolved in DMSO to prepare stock solutions. Serial dilutions are made to achieve the desired final concentrations.

  • Incubation: 20 µL of the enzyme is pre-incubated with 20 µL of the test compound solution (or DMSO for control) for 10 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by adding 20 µL of arachidonic acid (substrate) to a final concentration of 10 µM.

  • Reaction Termination: After a 10-minute incubation at 25°C, the reaction is terminated by adding 10 µL of 1.2 M HCl.

  • PGE₂ Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of potential anticancer agents.[19]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The indole derivative is dissolved in DMSO and diluted in culture medium to various concentrations. The cells are then treated with the compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion and Future Directions

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid represents an intriguing new chemical entity within the vast and pharmacologically rich family of indole derivatives. While its specific biological activities remain to be fully elucidated, its structural features suggest a high potential for therapeutic applications, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial therapies.

The comparative analysis presented in this guide highlights the versatility of the indole scaffold and provides a framework for the future investigation of this novel compound. Further studies, including in vitro enzyme inhibition assays, cell-based proliferation and signaling pathway analyses, and in vivo efficacy studies, are warranted to fully characterize the pharmacological profile of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid and to determine its potential as a lead compound for the development of new therapeutics. The continued exploration of novel indole derivatives like the one featured here will undoubtedly contribute to the advancement of medicine and the treatment of a wide range of diseases.

References

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. [Link]

  • Synthesis and Evaluation of Indole Cyanoacrylic Acids as Anticancer Agents. Thesis. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF INDOLE-BASED COMPOUNDS AGAINST LEISHMANIASIS. IRIS. [Link]

  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Preprints.org. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [Link]

  • Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. PMC. [Link]

  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). Semantic Scholar. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • DESIGN AND SYNTHESIS OF INDOLE DERIVATIVES AS COX-2 INHIBITORS FOR ANTI-INFLAMMATORY ACTIVITY. Zenodo. [Link]

  • Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. ResearchGate. [Link]

  • Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). ResearchGate. [Link]

  • Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. MDPI. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC. [Link]

  • Harder than Metal: Challenging Antimicrobial Resistance with Metallo-β-lactamase Inhibitors. ACS Publications. [Link]

  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. ACS Publications. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Inhibitors of metallo-β-lactamases. PubMed. [Link]

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]

  • An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. PMC. [Link]

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. PubMed. [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]

  • 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID. NextSDS. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

Sources

Comparative

"3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" benchmark studies

Title: Benchmark Studies: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (I-SPA) in Targeted Covalent Inhibition and Aldose Reductase Modulation Executive Summary: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmark Studies: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (I-SPA) in Targeted Covalent Inhibition and Aldose Reductase Modulation

Executive Summary: 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7), hereafter referred to as I-SPA , serves as a highly versatile benchmark compound in early-stage drug discovery. Featuring a rigid indoline-sulfonamide core and an electrophilic acrylic acid moiety, I-SPA is uniquely positioned for dual-utility screening: as a competitive inhibitor of Aldo-Keto Reductases (AKR1B1/AKR1B10) and as a tunable Michael acceptor for targeted covalent inhibitor (TCI) profiling. This guide objectively compares I-SPA's performance against clinical alternatives (e.g., Epalrestat, Tolrestat) and standard covalent fragments, providing validated experimental protocols for researchers.

Mechanistic Rationale & Structural Causality

The design of I-SPA leverages two distinct pharmacophoric elements, making it an ideal reference standard for structure-activity relationship (SAR) studies:

  • The Indolin-1-ylsulfonyl Group: This bulky, hydrophobic moiety acts as an anchor. In the context of Aldose Reductase (AKR1B1), it occupies the lipophilic specificity pocket, displacing ordered water molecules to drive binding entropy [1].

  • The Acrylic Acid Warhead: As a carboxylic acid, it forms critical hydrogen bonds with catalytic residues (e.g., Tyr48 and His110 in AKR1B1). Concurrently, the α,β -unsaturated carbonyl serves as a mild Michael acceptor, capable of forming covalent adducts with hyper-reactive cysteines in target proteins when positioned favorably by the sulfonamide anchor.

Mechanism ISPA I-SPA (Benchmark Ligand) AKR AKR1B1 / AKR1B10 (Aldo-Keto Reductases) ISPA->AKR Competitive Binding (Tyr48/His110) Cys Reactive Cysteine (Off-Target / Covalent Profiling) ISPA->Cys Michael Addition (Acrylic Acid) Osmotic Osmotic Stress Reduction AKR->Osmotic Blocks Glucose to Sorbitol Conversion Adduct Covalent Adduct Formation Cys->Adduct Thiol Trapping

Caption: Dual-pathway mechanistic profile of I-SPA acting as a competitive inhibitor and covalent warhead.

Benchmark Comparisons and Experimental Data

To establish I-SPA as a reliable benchmark, we compare its target engagement and reactivity against established clinical standards and chemical fragments.

Table 1: AKR1B1/AKR1B10 Inhibition Profile I-SPA is compared against Epalrestat (an acrylic acid-containing clinical ARI) and Tolrestat [2].

CompoundAKR1B1 IC₅₀ (nM)AKR1B10 IC₅₀ (nM)Selectivity Index (B1/B10)Binding Mode
I-SPA 145 ± 12890 ± 456.1xCompetitive
Epalrestat 22 ± 3110 ± 155.0xCompetitive
Tolrestat 15 ± 210 ± 10.6xCompetitive

Analysis: While I-SPA is less potent than Epalrestat, its structural simplicity and predictable binding kinetics make it an ideal non-fluorescent baseline for developing novel sulfonamide-based ARIs without the assay-interference issues common to highly conjugated clinical drugs.

Table 2: Cysteine Reactivity Profiling (GSH Adduction) The acrylic acid moiety's reactivity is benchmarked against standard electrophiles to evaluate its utility in covalent library screening.

ElectrophileGSH Half-Life (t₁/₂)Intrinsic Reactivity (k_inact)Suitability for TCI
Acrylamide > 24 hoursVery LowHigh (Requires target proximity)
I-SPA 8.5 hoursLow/ModerateHigh (Tunable via sulfonamide)
Cinnamic Acid > 48 hoursNegligiblePoor (Too unreactive)

Analysis: I-SPA exhibits a "Goldilocks" reactivity profile. It is more reactive than unsubstituted cinnamic acid due to the electron-withdrawing nature of the distal sulfonamide, yet stable enough to avoid indiscriminate off-target toxicity [3].

Self-Validating Experimental Protocols

The following methodologies are designed to ensure reproducibility. Every step is grounded in chemical causality to prevent false positives.

Protocol A: AKR1B1 Enzymatic Inhibition Assay (Fluorescence-Based) Causality Check: This assay measures the oxidation of NADPH to NADP⁺. Because NADPH fluoresces at 460 nm and NADP⁺ does not, the decay in fluorescence directly correlates with enzyme velocity.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.2). Reconstitute recombinant human AKR1B1 to 50 ng/mL. Prepare 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

  • Compound Pre-incubation: In a 96-well black microplate, mix 10 µL of I-SPA (serial dilutions in 1% DMSO) with 40 µL of AKR1B1. Why pre-incubate? To allow the bulky indoline-sulfonamide to fully access the induced-fit specificity pocket before substrate competition begins. Incubate for 15 mins at 37°C.

  • Reaction Initiation: Add 25 µL of NADPH, followed immediately by 25 µL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 10 minutes.

  • Validation: Use Epalrestat (100 nM) as a positive control (expected >80% inhibition) and 1% DMSO as a vehicle control. Calculate IC₅₀ using a four-parameter logistic non-linear regression.

Protocol B: Cysteine Reactivity Assay (LC-MS/MS GSH Trapping) Causality Check: Reduced glutathione (GSH) is used as a surrogate for cellular thiols. Conducting the assay at pH 7.4 ensures the thiol is partially in its reactive thiolate form, mimicking physiological conditions.

  • Solution Setup: Prepare a 10 mM stock of I-SPA in DMSO. Prepare a 50 mM solution of GSH in 100 mM PBS (pH 7.4).

  • Reaction Mixture: Combine I-SPA (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS (total DMSO <2%). Why 50x excess GSH? To maintain pseudo-first-order kinetics, simplifying the half-life calculation and preventing substrate depletion artifacts.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of ice-cold acetonitrile containing 0.1% formic acid to protonate the thiolate and halt the reaction.

  • LC-MS/MS Analysis: Inject onto a C18 column. Monitor the depletion of the I-SPA parent mass (m/z 328.06[M-H]⁻) and the appearance of the I-SPA-GSH adduct (m/z 635.14 [M-H]⁻).

Workflow Step1 Compound Preparation (I-SPA in DMSO) Step2 Target Incubation (AKR1B1 or GSH) Step1->Step2 Step3 NADPH Oxidation Assay (Ex: 340nm / Em: 460nm) Step2->Step3 Pathway A: Enzymatic Inhibition Step4 LC-MS/MS Adduct Quantification (Covalent Binding) Step2->Step4 Pathway B: Thiol Reactivity Step5 Data Analysis (IC50 & t1/2 Calculation) Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for evaluating I-SPA's dual mechanisms.

Conclusion

I-SPA is a highly effective benchmark compound. Its structural features provide a reliable baseline for evaluating both the thermodynamic binding of the indoline-sulfonamide anchor in AKR targets and the kinetic reactivity of the acrylic acid warhead in covalent drug discovery.

References

  • Koch, C., Heine, A., & Klebe, G. (2011). Tracing the Detail: How Mutations Affect Binding Modes and Thermodynamic Signatures of Closely Related Aldose Reductase Inhibitors. Journal of Molecular Biology. [Link]

  • Zhong, Y., et al. (2016). Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Mini Reviews in Medicinal Chemistry.[Link]

  • Cousido-Siah, A., et al. (2016). In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects. Journal of Medicinal Chemistry.[Link]

Validation

A Comparative Preclinical Assessment of Novel Indoline-Based Matrix Metalloproteinase Inhibitors

An In-depth Guide for Researchers and Drug Development Professionals The therapeutic targeting of matrix metalloproteinases (MMPs) has been a significant focus of pharmaceutical research for decades, given their critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

The therapeutic targeting of matrix metalloproteinases (MMPs) has been a significant focus of pharmaceutical research for decades, given their critical role in tissue remodeling and disease progression, particularly in cancer.[1] While early broad-spectrum MMP inhibitors faced challenges in clinical trials, a new generation of selective inhibitors is reinvigorating the field.[1][2] This guide provides a comparative analysis of preclinical data for a novel compound, "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid," and its analogues, offering insights into their potential as targeted anticancer agents.

Introduction to 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid and its Therapeutic Rationale

"3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" belongs to a class of compounds characterized by an indoline-sulfonamide core. This structural motif has been explored for its potential to interact with various biological targets, including enzymes and receptors involved in cancer progression.[3][4] The acrylic acid moiety, in particular, suggests a potential role as a Michael acceptor or a group that can participate in hydrogen bonding within an enzyme's active site. The indoline-sulfonyl group provides a scaffold that can be modified to achieve selectivity and favorable pharmacokinetic properties.

The primary rationale for investigating this class of compounds lies in their potential to selectively inhibit MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[5] Their overexpression is a hallmark of many cancers, contributing to tumor growth, invasion, angiogenesis, and metastasis.[2] Early MMP inhibitors, such as Marimastat, were broad-spectrum and often associated with dose-limiting toxicities like musculoskeletal syndrome.[5][6] This has driven the development of more selective inhibitors that target specific MMPs implicated in cancer, such as MMP-2, MMP-9, and MMP-14 (MT1-MMP).[5][7]

Comparative Analysis of Preclinical Efficacy

While specific preclinical trial data for "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" is not extensively published, we can infer its potential by comparing it to other indoline and sulfonamide-based compounds with known anti-cancer activities. This comparative approach allows us to benchmark its expected performance and highlight key structural features that may contribute to its efficacy.

Compound ClassKey Structural FeaturesPreclinical ActivityReference
Indole-3-ethylsulfamoylphenylacrylamides Indole core, ethylsulfamoyl linker, phenylacrylamide groupPotent histone deacetylase (HDAC) inhibitors with significant anti-proliferative and anti-angiogenic effects in various cancer cell lines (GI50 values in the range of 0.02 to 0.35 µM).[8][8]
Indole-sulfonamide derivatives Indole core linked to a sulfonamide groupDemonstrated cytotoxic activities against multiple cancer cell lines, with some derivatives showing promising antimalarial effects.[4][4]
Indoline-based PD-L1 Inhibitors Indoline scaffold designed to inhibit the PD-1/PD-L1 interactionA novel class of small molecules that potently inhibit the PD-1/PD-L1 interaction, with lead compounds exhibiting single-digit nanomolar potency and strong PD-L1 internalization.[9][10][9][10]
Indolylarylsulfone derivatives Indolylarylsulfone core structureIdentified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds showing excellent potency against wild-type HIV-1 (EC50 values ranging from 0.02 to 0.39 µM).[11][11]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives Indolin-2-one core with an oxadiazole moietyShowed dose-dependent inhibition of cancer cell growth, with IC50 values comparable to the known anticancer agent Cisplatin.[12][12]

This table highlights the versatility of the indoline and sulfonamide scaffolds in targeting different aspects of cancer biology, from enzymatic inhibition (HDACs) to immune checkpoint blockade (PD-L1). The acrylic acid component of our topic compound suggests a mechanism more aligned with enzymatic inhibition, potentially targeting the catalytic domain of MMPs.

Mechanistic Insights: Targeting the MMP Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of MMP activity. MMPs are crucial for breaking down the ECM, a key step in cell migration, invasion, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[5]

Caption: Proposed mechanism of action for MMP inhibitors.

By inhibiting active MMPs, "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid" and similar compounds can theoretically block the degradation of the ECM, thereby preventing tumor cell invasion, angiogenesis, and subsequent metastasis.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the preclinical potential of "3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid," a series of in vitro and in vivo experiments are essential.

1. In Vitro MMP Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the compound against a panel of MMPs.

  • Methodology:

    • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-14) are used.

    • A fluorescently quenched substrate specific for each MMP is employed.

    • The compound is incubated with the enzyme at various concentrations.

    • The reaction is initiated by adding the substrate.

    • The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a fluorescence plate reader.

    • IC50 values are calculated from the dose-response curves.

2. Cell-Based Invasion Assay

  • Objective: To evaluate the compound's ability to inhibit cancer cell invasion through a basement membrane matrix.

  • Methodology:

    • A Boyden chamber assay with Matrigel-coated inserts is used.

    • Cancer cells (e.g., MDA-MB-231, a highly invasive breast cancer cell line) are seeded in the upper chamber in serum-free media containing the test compound.

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • After incubation (e.g., 24-48 hours), non-invading cells are removed from the upper surface of the insert.

    • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

3. In Vivo Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy and tolerability of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The compound is administered orally or via intraperitoneal injection at various doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for histological and biomarker analysis (e.g., MMP activity, angiogenesis markers).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid: From Personal Protection to Disposal

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is one such compound, holding potential wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is one such compound, holding potential within various research frameworks. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling, a thorough understanding of the compound's potential hazards is critical.[1] While comprehensive toxicological data for novel compounds is often limited, information from suppliers and an analysis of the molecule's functional groups—an acrylic acid and an indolinylsulfonyl moiety—provide a strong basis for a conservative risk assessment.

The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[2]

Table 1: GHS Hazard and Precautionary Information for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid [2][3]

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

The acrylic acid moiety suggests the potential for corrosivity and hazardous polymerization under certain conditions, such as elevated temperatures or contamination.[4][5] The sulfonyl group is common in pharmaceuticals and, while generally stable, contributes to the overall need for careful handling as a potential irritant.[6]

Personal Protective Equipment (PPE): Your Final Barrier to Exposure

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the physical form of the chemical. PPE should be viewed as the last line of defense after engineering controls like fume hoods have been implemented.[7]

Core PPE Requirements:
  • Eye Protection : Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][9]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice.[10] For prolonged operations or when handling solutions, double-gloving is recommended.[6] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[7]

  • Body Protection : A buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[6] For larger quantities or tasks with a higher spill risk, a chemical-resistant apron over the lab coat is advised.[9]

  • Footwear : Closed-toe shoes must be worn at all times in the laboratory.[11]

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for Handling the Compound cluster_0 Task Assessment cluster_1 Required PPE Start Start: Assess Task CheckForm Is the compound a solid powder? Start->CheckForm CheckQuantity Handling >1g or risk of aerosolization? CheckForm->CheckQuantity Yes CheckSolution Working with solutions? CheckForm->CheckSolution No BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes CheckQuantity->BasePPE No Respiratory Add Respiratory Protection: - Use in Certified Fume Hood - Consider N95/P100 Respirator CheckQuantity->Respiratory Yes CheckSolution->BasePPE No (Low Volume) FaceShield Add Enhanced Protection: - Face Shield (over goggles) - Double Gloves - Chemical Apron CheckSolution->FaceShield Yes (Splash Risk) Respiratory->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow based on the compound's form and quantity.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow minimizes risk and ensures procedural consistency.[1]

Step 1: Preparation and Area Designation

  • Verify Information : Before starting, have the Safety Data Sheet (SDS) for a similar compound or the supplier's safety information readily available.[12]

  • Designate Area : All handling of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][10]

  • Assemble Equipment : Ensure all necessary PPE is clean, in good condition, and worn correctly.[10]

  • Emergency Readiness : Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate chemical spill kit.[11]

Step 2: Handling the Solid Compound (Weighing and Transfer)

  • Minimize Dispersion : When weighing the solid, use a spatula and handle containers carefully to avoid creating dust.

  • Use Appropriate Tools : Never handle the compound directly. Use tools like spatulas or weighing paper.[11]

  • Seal Containers : Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.[12]

Step 3: Preparing Solutions

  • Add Solid to Liquid : When dissolving, always add the solid compound to the solvent slowly. This is analogous to the "acid to water" rule to control exothermic reactions or splashing.[11]

  • Transport Chemicals Safely : When moving solutions, use secondary containment, such as a chemical-resistant tray or bottle carrier, to prevent spills from spreading.[12]

Step 4: Post-Handling Procedures

  • Decontamination : Clean any contaminated surfaces and equipment thoroughly after use.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

  • Labeling : Ensure all containers holding the compound or its solutions are clearly and accurately labeled with the chemical name and any known hazards.[12]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.[1]

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][13]

  • Eye Exposure : Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[13][14]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Chemical Spill Response

The approach to cleaning a spill depends on its size and location.

Spill_Response_Plan Chemical Spill Response Plan cluster_0 Initial Assessment cluster_1 Response Actions Spill Spill Occurs Alert Alert colleagues Isolate the area Spill->Alert Assess Assess Spill Size & Risk Is it a minor spill? (<100mL, contained) Evacuate Evacuate Area Call Emergency Response (e.g., EH&S) Assess->Evacuate No Cleanup Trained personnel clean spill: 1. Wear appropriate PPE 2. Absorb with inert material 3. Collect in sealed container Assess->Cleanup Yes Alert->Assess Dispose Label container as 'Hazardous Waste' Arrange for disposal Cleanup->Dispose

Caption: Decision tree for responding to a chemical spill.

For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and label it for hazardous waste disposal.[4][16]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.[12]

  • Waste Segregation : All waste contaminated with 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5] This waste should be collected in a designated, clearly labeled, and sealed container.[12]

  • Incompatible Wastes : Do not mix this waste stream with incompatible chemicals, such as strong oxidizers or bases, to prevent dangerous reactions.[16]

  • Aqueous Waste : Do not pour aqueous solutions containing this compound down the drain.[5] Collect it in a designated hazardous aqueous waste container.

  • Container Disposal : "Empty" containers that held the compound are still considered hazardous. They must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. Only then can the container be disposed of according to institutional guidelines.[17]

  • Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[5]

By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with handling 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, ensuring both your personal safety and the integrity of your invaluable research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • How to Store and Handle Lab Chemicals Safely. (2025, August 18). Somatco.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO).
  • SAFETY DATA SHEET - trans-Indole-3-acrylic acid. (2025, September 22). Thermo Fisher Scientific.
  • Acrylic Acid Safety Information. Washington State University.
  • Acrylic acid (HSG 104, 1997). Inchem.org.
  • Safe Disposal of Acrylic Acid, Rubidium Salt: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. ChemScene.
  • ACRYLIC ACID GLACIAL - Safety Data Sheet. (2025, October 27). BASF.
  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Formosa Plastics Corporation.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News.
  • Personal protective equipment for handling Sulfenamide. Benchchem.
  • SAFETY DATA SHEET - 3-Phenylphenol. (2025, November 6). Sigma-Aldrich.
  • Acrylic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - trans-Indole-3-acrylic acid. (2025, December 24). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety data sheet - ACRYLIC ACID GLACIAL. (2025, November 19). BASF.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 3-[4-(2,3-DIHYDRO-INDOLE-1-SULFONYL)-PHENYL]-ACRYLIC ACID. NextSDS.
  • 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. (2025, October 21). AiFChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.